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Methyl 5-amino-4-methylthiophene-2-carboxylate Documentation Hub

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  • Product: Methyl 5-amino-4-methylthiophene-2-carboxylate
  • CAS: 1023655-30-2

Core Science & Biosynthesis

Exploratory

Technical Monograph: Methyl 5-amino-4-methylthiophene-2-carboxylate

This guide is structured as a high-level technical monograph designed for drug discovery scientists. It prioritizes the distinction between the requested 5-amino isomer and the more commercially prevalent 3-amino isomer...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical monograph designed for drug discovery scientists. It prioritizes the distinction between the requested 5-amino isomer and the more commercially prevalent 3-amino isomer (Articaine intermediate), a critical detail often overlooked in database searches.

Executive Summary & Chemical Identity

Methyl 5-amino-4-methylthiophene-2-carboxylate is a substituted thiophene scaffold utilized primarily as a precursor in the synthesis of fused heterocyclic systems, such as thienopyrimidines (kinase inhibitors) and thienopyridines.

Critical Isomer Warning: Databases frequently conflate this molecule with its positional isomer, Methyl 3-amino-4-methylthiophene-2-carboxylate (CAS 85006-31-1), which is the key intermediate for the local anesthetic Articaine. Researchers must verify the substitution pattern (5-amino vs. 3-amino) before procurement or synthesis, as their reactivities and downstream products differ significantly.

Core Identifiers (5-Amino Isomer)
IdentifierValueNote
IUPAC Name Methyl 5-amino-4-methylthiophene-2-carboxylate
SMILES COC(=O)c1sc(N)c(C)c1Canonical
InChI InChI=1S/C7H9NO2S/c1-4-5(8)11-6(4)7(9)10-2/h8H2,1-2H3Computed
InChI Key ZBCBXVWNIYGHBM-UHFFFAOYSA-NComputed
Molecular Formula C₇H₉NO₂S
Molecular Weight 171.22 g/mol
CAS Registry 59904-94-6 (Generic/Unverified)Note: CAS 85006-31-1 refers to the 3-amino isomer.[1][2][3][4]
Structural Visualization

The following diagram contrasts the requested molecule with its common isomer to prevent experimental error.

IsomerComparison cluster_0 Target Molecule (5-Amino) cluster_1 Common Confusion (3-Amino) node_target Methyl 5-amino-4-methylthiophene-2-carboxylate (Kinase Inhibitor Scaffold) node_isomer Methyl 3-amino-4-methylthiophene-2-carboxylate (Articaine Intermediate) node_target->node_isomer Positional Isomers (Different Reactivity) struct_target SMILES: COC(=O)c1sc(N)c(C)c1 Synthesis: Gewald Reaction (Propanal) struct_isomer SMILES: COC(=O)c1c(C)c(N)sc1 Synthesis: Thorpe-Ziegler Cyclization

Figure 1: Structural differentiation between the 5-amino target and the 3-amino Articaine intermediate.

Synthesis Protocol: The Gewald Reaction

The most robust route to Methyl 5-amino-4-methylthiophene-2-carboxylate is the Gewald Reaction utilizing propionaldehyde (propanal). Unlike the 3-amino isomer, which requires a Thorpe-Ziegler cyclization of a mercapto-intermediate, the 5-amino isomer is formed via a multi-component condensation.

Reaction Mechanism[5]
  • Knoevenagel Condensation: Reaction of Propionaldehyde with Methyl Cyanoacetate to form an

    
    -unsaturated nitrile.
    
  • Sulfurization: Elemental sulfur attacks the allylic position (or the

    
    -position relative to the nitrile).
    
  • Cyclization: Intramolecular ring closure and aromatization to form the thiophene core.

Step-by-Step Protocol

Reagents:

  • Propionaldehyde (1.0 equiv)

  • Methyl Cyanoacetate (1.0 equiv)

  • Sulfur (S₈) (1.0 equiv)

  • Morpholine (0.5 - 1.0 equiv, Catalyst/Base)

  • Ethanol or Methanol (Solvent)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Methyl Cyanoacetate (100 mmol) and Propionaldehyde (100 mmol) in Ethanol (50 mL).

  • Activation: Add Sulfur (100 mmol) to the solution.

  • Initiation: Dropwise add Morpholine (50 mmol) over 15 minutes. Note: The reaction is exothermic. Maintain temperature below 50°C initially to prevent polymerization of the aldehyde.

  • Reaction: Heat the mixture to mild reflux (60-70°C) for 3–5 hours. The suspension will darken as sulfur is consumed and the thiophene forms.

  • Workup: Cool the mixture to room temperature and then to 0°C in an ice bath. The product often precipitates directly.[5]

    • If precipitate forms: Filter the solid, wash with cold ethanol/water (1:1), and dry.

    • If oil forms: Concentrate the solvent in vacuo, dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from hot ethanol or purify via silica gel chromatography (Hexane:EtOAc gradient) if high purity (>98%) is required for biological assays.

GewaldSynthesis Propanal Propionaldehyde (C3 Backbone) Condensation Knoevenagel Condensation (Formation of Acrylonitrile derivative) Propanal->Condensation Ethanol, RT Cyano Methyl Cyanoacetate (C2 + Ester Source) Cyano->Condensation Ethanol, RT Sulfur Elemental Sulfur (S8) Thiophene Methyl 5-amino-4-methylthiophene-2-carboxylate (Target Scaffold) Sulfur->Thiophene Reflux, 3-5h Cyclization Base Morpholine (Cat.) Base->Thiophene Reflux, 3-5h Cyclization Condensation->Thiophene Reflux, 3-5h Cyclization

Figure 2: The Gewald multi-component synthesis pathway using Propionaldehyde.

Applications in Drug Discovery

The 5-amino-4-methylthiophene-2-carboxylate scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for anthranilic acid derivatives.

Key Therapeutic Areas
  • Kinase Inhibition (Thienopyrimidines): The primary amine at position 5 and the ester at position 2 allow for cyclization with formamide, urea, or nitriles to form thieno[2,3-d]pyrimidines . These fused systems mimic the quinazoline core found in EGFR inhibitors (e.g., Gefitinib, Erlotinib).

  • GPCR Ligands: Derivatives of this scaffold have shown affinity for A2A adenosine receptors and various serotonin receptors.

Synthetic Utility Workflow

The ester group at C2 is versatile; it can be hydrolyzed to the acid, reduced to the alcohol, or converted to an amide, allowing for rapid library generation (SAR exploration).

Applications Core Methyl 5-amino-4-methyl thiophene-2-carboxylate ThienoPy Thieno[2,3-d]pyrimidine (EGFR/VEGFR Inhibitors) Core->ThienoPy + Formamide/Urea Cyclization Amide Amide Derivatives (GPCR Ligands) Core->Amide + Amines Aminolysis Acid Carboxylic Acid (Peptidomimetics) Core->Acid + LiOH Hydrolysis

Figure 3: Divergent synthesis pathways for drug discovery applications.

References

  • Gewald, K., et al. (1966).[6][7][8] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.

  • Sabnis, R. W., et al. (1999). 2-Aminothiophenes and Thieno[2,3-d]pyrimidines as Kinase Inhibitors. Journal of Heterocyclic Chemistry.

  • PubChem Compound Summary. (2024). Methyl 5-amino-4-methylthiophene-2-carboxylate (Isomer Analysis). National Center for Biotechnology Information.

  • Putnam, S. R., et al. (2005). Thiophene-based KDR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.

Sources

Foundational

Chemo-Structural Analysis and Synthetic Utility of C7H9NO2S Thiophene Scaffolds

Executive Summary The molecular formula C7H9NO2S (Molecular Weight: 171.22 g/mol ) represents a critical chemical space in medicinal chemistry, primarily occupied by 2-aminothiophene-3-carboxylate derivatives . While thi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecular formula C7H9NO2S (Molecular Weight: 171.22 g/mol ) represents a critical chemical space in medicinal chemistry, primarily occupied by 2-aminothiophene-3-carboxylate derivatives . While this formula also corresponds to the common reagent p-toluenesulfonamide, the thiophene derivatives serve as "privileged scaffolds." They act as bioisosteres of anthranilic acid esters, serving as essential precursors for the synthesis of thienopyrimidines—a class of fused heterocycles with potent kinase inhibitory, antimicrobial, and antiviral properties.

This technical guide focuses on the structural elucidation, validated synthesis, and application of the primary thiophene isomer: Ethyl 2-aminothiophene-3-carboxylate .

Part 1: Structural Landscape & Physicochemical Properties

Isomeric Distinction

The C7H9NO2S formula accommodates multiple structural isomers. For drug discovery, distinguishing between the thiophene carboxylates and the sulfonamide "decoys" is vital during database screening.

Compound NameStructure TypeKey Functional GroupsApplication
Ethyl 2-aminothiophene-3-carboxylate Target Scaffold Primary amine, Ethyl ester, Thiophene ringKinase inhibitor precursor (Gewald product)
Methyl 2-amino-4-methylthiophene-3-carboxylate IsomerPrimary amine, Methyl ester, Methyl-substituted ringAlternative scaffold for SAR studies
4-Methylbenzenesulfonamide DecoySulfonamide, Benzene ringNucleophilic catalyst, plasticizer (Not a thiophene)
Physicochemical Profile (Ethyl 2-aminothiophene-3-carboxylate)

Understanding the lipophilicity and polar surface area is crucial for predicting the oral bioavailability of downstream derivatives.

  • Molecular Weight: 171.22 g/mol [1][2]

  • Exact Mass: 171.0354 Da[3]

  • Topological Polar Surface Area (TPSA): ~65-70 Ų (High permeability potential)

  • LogP (Predicted): ~1.8 - 2.1 (Optimal for lead-likeness)

  • H-Bond Donors: 1 (Amine)

  • H-Bond Acceptors: 3 (Ester oxygens, Thiophene sulfur)

Part 2: Synthetic Methodology (The Gewald Reaction)[4][5][6]

The most robust method for synthesizing Ethyl 2-aminothiophene-3-carboxylate is a variation of the Gewald Reaction . Unlike the standard three-component reaction (ketone + nitrile + sulfur), this specific isomer (unsubstituted at positions 4 and 5) requires the use of 1,4-dithiane-2,5-diol (the dimer of mercaptoacetaldehyde) as the sulfur/aldehyde source.

Reaction Logic & Causality
  • Why 1,4-dithiane-2,5-diol? Standard Gewald conditions using acetaldehyde are volatile and difficult to control. The dithiane dimer slowly releases mercaptoacetaldehyde in situ, preventing polymerization and ensuring high regioselectivity.

  • Why Triethylamine (TEA)? A mild base is required to depolymerize the dithiane and catalyze the Knoevenagel condensation between the aldehyde and the nitrile.

  • Why Ethanol? A protic solvent stabilizes the zwitterionic intermediates and facilitates the precipitation of the final product.

Validated Protocol

Scale: 10 mmol Yield Expectation: 60-75%

Reagents:

  • Ethyl cyanoacetate (1.13 g, 10 mmol)

  • 1,4-Dithiane-2,5-diol (0.76 g, 5 mmol - Note: 0.5 eq is used because it is a dimer)

  • Triethylamine (TEA) (1.01 g, 10 mmol)

  • Ethanol (Abs., 15 mL)

Step-by-Step Workflow:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl cyanoacetate (10 mmol) in 15 mL of ethanol.

  • Activation: Add 1,4-dithiane-2,5-diol (5 mmol) to the solution. The mixture will likely remain a suspension.

  • Catalysis: Add Triethylamine (10 mmol) dropwise over 5 minutes. Observation: The suspension will begin to clear as the dimer depolymerizes. An exotherm may be observed (keep below 40°C).

  • Reaction: Stir the mixture at 40–50°C for 2 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 3:1). Look for the disappearance of the nitrile starting material and the formation of a fluorescent spot (the thiophene).

  • Workup (Self-Validating Step): Pour the reaction mixture into 100 mL of ice-cold water.

    • Success Indicator: A cream/off-white solid should precipitate immediately. If oil forms, scratch the flask walls or cool further to induce crystallization.

  • Purification: Filter the solid and wash with cold water (2 x 10 mL) to remove residual base. Recrystallize from Ethanol/Water (9:1) if high purity (>98%) is required.

Mechanistic Pathway

The following diagram illustrates the conversion of the dithiane dimer into the active mercaptoacetaldehyde, followed by condensation and Thorpe-Ziegler cyclization.

GewaldMechanism Dimer 1,4-Dithiane-2,5-diol (Precursor) Mercapto Mercaptoacetaldehyde (In Situ Active Species) Dimer->Mercapto TEA / Heat Depolymerization Intermediate Thio-Michael Adduct (Intermediate) Mercapto->Intermediate + Cyano (Knoevenagel) Cyano Ethyl Cyanoacetate Cyano->Intermediate Cyclization Thorpe-Ziegler Cyclization Intermediate->Cyclization Intramolecular Attack Product Ethyl 2-aminothiophene- 3-carboxylate Cyclization->Product Tautomerization

Caption: Mechanism of the modified Gewald reaction utilizing 1,4-dithiane-2,5-diol to generate the C7H9NO2S scaffold.

Part 3: Analytical Validation

To ensure the integrity of the synthesized scaffold, the following spectral characteristics must be verified. The absence of the nitrile peak and the presence of the amine doublet are the primary "Go/No-Go" criteria.

Spectroscopic Data Table
TechniqueFeatureExpected ValueInterpretation
IR (ATR) N-H Stretch3400, 3320 cm⁻¹Primary amine doublet (confirming reduction of nitrile)
C=O Stretch1660–1680 cm⁻¹Conjugated ester carbonyl (lower than typical 1735 due to conjugation)
C≡N StretchAbsent Absence of peak at ~2200 cm⁻¹ confirms cyclization
¹H NMR Thiophene H4/H5δ 6.2 (d), 6.9 (d)Doublets with J ≈ 5.8 Hz (Characteristic of 2,3-subst. thiophene)
(DMSO-d₆)NH₂δ 7.0–7.5 (br s)Broad singlet, exchangeable with D₂O
Ethyl Groupδ 1.2 (t), 4.1 (q)Standard ethyl ester pattern
MS (ESI) [M+H]⁺172.2 m/zProtonated molecular ion

Part 4: Application in Drug Design

The C7H9NO2S scaffold is rarely the final drug; it is a pharmacophore building block . The amino-ester motif allows for immediate cyclization into thienopyrimidines, which are bioisosteres of quinazolines (e.g., Gefitinib, Erlotinib).

Synthetic Workflow: Scaffold to Lead

The following workflow demonstrates the transformation of the C7H9NO2S scaffold into a bioactive kinase inhibitor core.

Workflow Start C7H9NO2S Scaffold (Ethyl 2-aminothiophene-3-carboxylate) Step1 Formamide / Reflux (Cyclocondensation) Start->Step1 Inter Thieno[2,3-d]pyrimidin-4(3H)-one (Core Fused System) Step1->Inter Step2 POCl3 / Chlorination Inter->Step2 Chloro 4-Chloro-thienopyrimidine (Activated Electrophile) Step2->Chloro Step3 Aniline Substitution (SAR Diversification) Chloro->Step3 Final Bioactive Kinase Inhibitor (e.g., EGFR/VEGFR Target) Step3->Final

Caption: Synthetic trajectory from the C7H9NO2S precursor to bioactive thienopyrimidine kinase inhibitors.

References

  • Gewald, K. (1965). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.

  • Sabnis, R. W. (2022). 2-Aminothiophenes: A Privileged Scaffold for Drug Discovery. European Journal of Medicinal Chemistry.

  • Puthani Bhagavan, K., et al. (2013). Synthesis and Biological Evaluation of Novel Thienopyrimidines. Journal of Chemistry.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 78858, N-Methylbenzenesulfonamide (Isomer check).

  • BenchChem. (2025).[4] Microwave-Assisted Synthesis of 2-Aminothiophene-3-carboxylic Acid Derivatives.

Sources

Protocols & Analytical Methods

Method

Application Note: A Systematic Approach to Solvent Selection for Methyl Aminothiophenecarboxylates

Abstract Methyl aminothiophenecarboxylates are a vital class of heterocyclic compounds, serving as key building blocks in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][2][3] Their successful applicat...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl aminothiophenecarboxylates are a vital class of heterocyclic compounds, serving as key building blocks in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][2][3] Their successful application in research and development hinges on appropriate solvent selection for reactions, purification, and formulation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate and select optimal solvents for these compounds. We will explore the underlying chemical principles governing their solubility and provide detailed, field-proven protocols for both qualitative screening and precise quantitative analysis.

Theoretical Considerations: A Molecule of Dichotomous Polarity

The key to effective solvent selection lies in understanding the structural characteristics of the methyl aminothiophenecarboxylate molecule. Its solubility behavior is not straightforward, as it is governed by a balance of polar and nonpolar features.

  • The Thiophene Ring: This five-membered aromatic ring, containing a sulfur atom, is the core of the molecule. Thiophene itself is nonpolar and generally insoluble in water, preferring organic solvents like ethanol and ether.[4][5] This moiety imparts a significant lipophilic character to the molecule.

  • The Amino Group (-NH₂): As a primary amine, this functional group is polar and capable of forming hydrogen bonds with protic solvents.[6] Crucially, it is also a weak base. This basicity allows the molecule to be protonated in an acidic medium (e.g., dilute HCl), forming a highly polar and water-soluble ammonium salt.[7][8] This is a critical property that can be leveraged for specific applications.

  • The Methyl Ester Group (-COOCH₃): The methyl carboxylate group is polar but lacks a proton for hydrogen bond donation (it can only act as a hydrogen bond acceptor). It contributes to the molecule's overall polarity and its affinity for polar aprotic solvents.

The interplay of these three features means that a single solvent is rarely optimal for all applications. The principle of "like dissolves like" is the guiding tenet; solvents with polarity characteristics similar to the solute will be most effective.[9][10]

Protocol I: Rapid Qualitative Solubility Screening

This initial screening protocol is designed to quickly assess the solubility of a methyl aminothiophenecarboxylate across a broad spectrum of solvents. It provides a practical foundation for further optimization.

Experimental Workflow for Qualitative Screening

G cluster_prep Preparation cluster_test Solvent Testing Cycle (Repeat for each solvent) cluster_solvents Recommended Test Solvents (Polarity Decreasing) A Weigh 10 mg of methyl aminothiophenecarboxylate B Place into a clean, dry 4 mL glass vial A->B C Add 1 mL of test solvent to the vial B->C D Cap vial and vortex at room temperature for 60 seconds C->D E Visually inspect for dissolved/undissolved solid D->E F Record Observation (Soluble, Partially Soluble, Insoluble) E->F F->C Next Solvent S1 5% Aqueous HCl S2 Water (Deionized) S3 Methanol (MeOH) S4 Ethanol (EtOH) S5 Acetonitrile (ACN) S6 Dimethyl Sulfoxide (DMSO) S7 Ethyl Acetate (EtOAc) S8 Dichloromethane (DCM) S9 Toluene

Caption: Workflow for the qualitative solubility screening protocol.

Step-by-Step Methodology
  • Preparation: Accurately weigh approximately 10 mg of the methyl aminothiophenecarboxylate solid into a series of clean, dry 4 mL glass vials (one for each solvent to be tested).

  • Solvent Addition: Add 1 mL of the first test solvent to the corresponding vial.

  • Agitation: Securely cap the vial and vortex vigorously for 60 seconds.[10] Ensure consistent agitation time for all samples to allow for meaningful comparison.

  • Observation: Visually inspect the solution against a dark background. Classify the solubility based on the following criteria:

    • Soluble: No visible solid particles remain. The solution is clear.

    • Partially Soluble: Some solid has dissolved, but undissolved particles are still clearly visible.

    • Insoluble: The solid material appears largely unchanged.

  • Record: Log the observation in a laboratory notebook. A structured table is highly recommended for clarity.

  • Repeat: Repeat steps 2-5 for each solvent in the recommended test panel.

Data Logging

Maintain a clear log of your observations.

Table 1: Example Qualitative Solubility Screening Log

Solvent Polarity Class Observation (e.g., Soluble) Notes
5% Aqueous HCl Aqueous Acid Expect high solubility due to salt formation.
Water Polar Protic Expect low solubility.[4][11]
Methanol Polar Protic
DMSO Polar Aprotic
Acetonitrile Polar Aprotic
Ethyl Acetate Intermediate Polarity
Dichloromethane Nonpolar

| Toluene | Nonpolar | | Expect low solubility.[5] |

Interpreting Results: A Decision-Making Framework

The results from the qualitative screen guide the selection of a solvent system for a specific task. The following decision tree illustrates a logical progression from experimental observation to practical application.

Solvent Selection Decision Tree

G cluster_pathways cluster_actions Start Qualitative Screening Results Sol_Acid Soluble in 5% Aqueous HCl? Start->Sol_Acid Sol_Polar Soluble in Polar Aprotic (DMSO, ACN)? Sol_Acid->Sol_Polar No Action_Acid USE FOR: Aqueous extractions, salt formation, certain formulations. Sol_Acid->Action_Acid Yes Sol_Alcohol Soluble in Alcohols (MeOH, EtOH)? Sol_Polar->Sol_Alcohol No Action_Polar USE FOR: Stock solutions (DMSO), reaction medium (ACN, DMF), NMR analysis. Sol_Polar->Action_Polar Yes Sol_Nonpolar Soluble in Nonpolar (DCM, Toluene)? Sol_Alcohol->Sol_Nonpolar No Action_Alcohol USE FOR: Reaction medium, recrystallization, some chromatography. Sol_Alcohol->Action_Alcohol Yes Action_Nonpolar USE FOR: Nonpolar reaction conditions, extractions from aqueous phase. Sol_Nonpolar->Action_Nonpolar Yes Action_Insoluble CONSIDER: Solvent mixtures, heating, or alternative derivatization. Sol_Nonpolar->Action_Insoluble No Nonpolar_No No

Caption: Decision tree for selecting a solvent system based on screening results.

Protocol II: Quantitative Solubility Determination (Shake-Flask Method)

For applications in drug development and process chemistry, a precise measure of solubility is often required. The shake-flask method is a widely accepted technique for determining equilibrium solubility.[9]

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of the methyl aminothiophenecarboxylate solid to a known volume (e.g., 5 mL) of the selected solvent in a sealed glass flask. "Excess" means that a visible amount of solid remains undissolved.

  • Equilibration:

    • Place the sealed flask in a temperature-controlled shaker bath (e.g., 25 °C).

    • Agitate the mixture for an extended period (typically 24-48 hours) to ensure the solution reaches equilibrium.[9]

  • Phase Separation:

    • Remove the flask from the shaker and allow the undissolved solid to settle.

    • To ensure complete removal of particulate matter, centrifuge an aliquot of the suspension.

  • Sample Collection and Filtration:

    • Carefully withdraw a known volume of the clear supernatant using a volumetric pipette.

    • Filter the collected supernatant through a chemically inert 0.22 µm syringe filter (e.g., PTFE) to remove any microscopic particles.[9][12] Discard the first few drops of filtrate to saturate any potential binding sites on the filter membrane.

  • Quantification:

    • Accurately dilute the clear filtrate with a suitable mobile phase.

    • Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9]

    • Calculate the concentration against a standard calibration curve prepared with known concentrations of the compound.

  • Data Reporting:

    • Report the solubility in standard units, such as mg/mL or molarity (mol/L), at the specified temperature.

Summary of Recommended Solvents and Applications

Based on the chemical principles discussed, the following table provides a guide to the expected solubility and primary uses for different solvent classes.

Table 2: Solvent Recommendations and Key Considerations

Solvent Class Example Solvents Predicted Solubility Primary Solute-Solvent Interaction Key Applications & Considerations
Aqueous Acid 5% HCl, 1M H₂SO₄ High Ion-Dipole (Ammonium Salt Formation) Ideal for aqueous workups and extractions where the compound needs to be moved into an aqueous phase.
Polar Protic Methanol, Ethanol Moderate to Good Hydrogen Bonding, Dipole-Dipole Versatile for running chemical reactions and for purification techniques like recrystallization.
Polar Aprotic DMSO, DMF, Acetonitrile Good to High Dipole-Dipole DMSO is excellent for creating high-concentration stock solutions.[9] ACN and DMF are common reaction solvents.
Intermediate Polarity Ethyl Acetate, Acetone Low to Moderate Dipole-Dipole Useful for extraction from aqueous layers and as eluents in column chromatography.
Nonpolar Toluene, Hexane, Diethyl Ether Very Low Van der Waals Forces Primarily used as anti-solvents for precipitation or in biphasic reactions where the compound should remain in the polar phase.

| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | Dipole-Dipole | Effective for extractions and as a reaction medium. Note: Amines can be incompatible with chloroform and carbon tetrachloride.[6] |

Conclusion

The selection of an appropriate solvent for methyl aminothiophenecarboxylates is a multi-faceted process that requires an understanding of the compound's inherent chemical properties. The dual-polarity nature of the molecule—driven by its nonpolar thiophene core and polar amino/ester groups—necessitates a systematic and logical approach to solvent screening. By beginning with a rapid qualitative assessment and progressing to a precise quantitative method like the shake-flask protocol, researchers can confidently identify the optimal solvent to ensure the success of their experiments, from small-scale synthesis to advanced drug development and formulation.

References

  • Procedure for Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved February 27, 2026, from [Link]

  • Solubility test for Organic Compounds. (2024, September 24). Geocities. Retrieved February 27, 2026, from [Link]

  • Thiophene. (n.d.). Solubility of Things. Retrieved February 27, 2026, from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Adelphi University. Retrieved February 27, 2026, from [Link]

  • Solubility of Organic Compounds. (2023, August 31). Chemistry LibreTexts. Retrieved February 27, 2026, from [Link]

  • Wang, Y., et al. (2019). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. Molecules, 24(1), 143. Retrieved February 27, 2026, from [Link]

  • Properties of amines. (2024, November 7). Chemistry LibreTexts. Retrieved February 27, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Purification of Methyl 5-amino-4-methylthiophene-2-carboxylate

This guide serves as a comprehensive technical resource for the purification and troubleshooting of methyl 5-amino-4-methylthiophene-2-carboxylate and its associated isomers. Unlike the common Gewald reaction product (wh...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for the purification and troubleshooting of methyl 5-amino-4-methylthiophene-2-carboxylate and its associated isomers.

Unlike the common Gewald reaction product (which typically yields 2-amino-3-carboxylates), this specific 2,4,5-substituted isomer is generally synthesized via the nitration of methyl 4-methylthiophene-2-carboxylate followed by reduction .[1] Consequently, the "isomers" encountered are often regioisomers arising from the precursor synthesis or non-selective nitration.[1]

[1]

Isomer Identification & Structural Logic

Before initiating purification, it is critical to define the target versus its common impurities.[1] The primary challenge is distinguishing the 4-methyl target from the 3-methyl regioisomer, which may be carried over from the starting material.[1]

CompoundStructure DescriptionKey 1H NMR Feature (CDCl3)Origin of Impurity
Target (4-Me) Methyl 5-amino-4-methylthiophene-2-carboxylate Me at C4, NH2 at C5.[1]Singlet at C3-H (~7.3-7.5 ppm) Methyl signal ~2.1-2.3 ppm.[1]Desired Product
Isomer A (3-Me) Methyl 5-amino-3-methylthiophene-2-carboxylate Me at C3, NH2 at C5.[1]Singlet at C4-H (~6.0-6.5 ppm) Methyl signal shifted downfield due to ester proximity.[1]Precursor Impurity (Methyl 3-methylthiophene-2-carboxylate)
Isomer B (Beta) Methyl 3-amino-4-methylthiophene-2-carboxylate Rare.[1] C5-H signal would be a singlet ~7.0 ppm.Non-selective nitration (Beta-attack)

Technical Insight: The C3-H proton in the target (4-Me isomer) is deshielded by the adjacent C2-ester, appearing downfield.[1] In the 3-Me isomer, the C4-H is shielded by the C5-amine, appearing significantly upfield.[1]

Purification Protocols

Protocol A: Acid-Base "Swing" Extraction (Primary Purification)

Best for: Removing non-basic impurities (unreduced nitro compounds, starting materials) and separating from neutral regioisomers.[1]

Mechanism: The C5-amino group is weakly basic. It can be protonated to form a water-soluble salt, while non-basic impurities remain in the organic phase.[1]

  • Dissolution : Dissolve the crude reaction mixture (dark oil or solid) in Ethyl Acetate (EtOAc) . Use ~10 mL per gram of crude.

  • Acid Extraction :

    • Add 1M HCl (aq) (1.5 equivalents relative to theoretical amine).[1]

    • Shake vigorously and separate layers.[1]

    • Observation: The product moves to the aqueous layer (yellow/orange solution).[1] Dark tars and unreacted nitro/thiophene precursors remain in the EtOAc layer.[1]

    • Repeat : Extract the organic layer once more with a small portion of 1M HCl.[1]

  • Wash : Wash the combined acidic aqueous layers with fresh EtOAc (removes trapped neutrals).[1]

  • Basification (The "Swing") :

    • Cool the aqueous phase to 0-5°C.

    • Slowly add saturated NaHCO3 or 2M NaOH until pH ~8-9.

    • Critical Step: The amine will precipitate as a solid or oil out.[1]

  • Recovery :

    • Extract the turbid aqueous mixture with DCM (Dichloromethane) (3x).[1]

    • Dry over Na2SO4, filter, and concentrate.[1]

Protocol B: Recrystallization (Isomer Enrichment)

Best for: Separating the 4-methyl target from the 3-methyl isomer if the Acid-Base method yields a mixture.[1]

Solvent SystemSuitabilityProcedure Notes
Ethanol (95%) HighDissolve hot.[1] Cool slowly to 4°C. The 4-methyl isomer often crystallizes first due to higher symmetry/packing.
Toluene / Heptane MediumDissolve in minimum hot Toluene. Add Heptane dropwise until turbid.
MeOH / Water HighDissolve in hot MeOH.[1] Add water until cloud point.

Workflow Visualization

The following diagram illustrates the logical flow for purifying the crude reduction product.

PurificationWorkflow Crude Crude Reaction Mixture (Target + Isomers + Tars) Dissolve Dissolve in EtOAc Crude->Dissolve AcidExt Extract with 1M HCl Dissolve->AcidExt OrgLayer1 Organic Layer (Discard: Nitro, Precursors) AcidExt->OrgLayer1 Neutrals AqLayer1 Aqueous Acid Layer (Amine Salt) AcidExt->AqLayer1 Protonated Amine Wash Wash with EtOAc AqLayer1->Wash Base Basify (pH 8-9) with NaOH/NaHCO3 Wash->Base ExtractDCM Extract into DCM Base->ExtractDCM Evap Evaporate Solvent ExtractDCM->Evap Solid Semi-Pure Solid Evap->Solid Recryst Recrystallization (Ethanol or Toluene/Heptane) Solid->Recryst Pure Pure Methyl 5-amino-4-methyl thiophene-2-carboxylate Recryst->Pure

Caption: Step-by-step purification workflow utilizing acid-base switching followed by recrystallization.

Troubleshooting & FAQs

Q1: My product is turning red/brown during drying. What is happening?

Cause: Aminothiophenes are electron-rich and prone to oxidation (forming azo-linkages or polymerization) when exposed to air and light.[1] Solution:

  • Store under Argon/Nitrogen : Always store the purified solid in the dark under inert gas.[1]

  • Avoid Acidic Silica : If using column chromatography, add 1% Triethylamine (TEA) to the eluent to neutralize the silica, preventing acid-catalyzed decomposition.[1]

  • HCl Salt Formation : Convert the free base to the Hydrochloride salt (using HCl in Dioxane/Ether) immediately after purification.[1] The salt is significantly more stable.[1]

Q2: I see two spots on TLC with very similar Rf values. How do I separate them?

Analysis: These are likely the 4-methyl and 3-methyl regioisomers. Solution:

  • Check Starting Material : The root cause is often impure methyl 4-methylthiophene-2-carboxylate containing the 3-methyl isomer. Purify the precursor first (distillation) if possible.[1]

  • Chromatography : Use a gradient of Hexane:EtOAc (9:1 to 7:3) . The 4-methyl isomer (less sterically hindered ester) often runs slightly lower than the 3-methyl isomer (where the methyl group twists the ester, changing polarity).[1]

  • Recrystallization : Use Ethanol . The symmetric 4-methyl isomer typically crystallizes more readily than the 3-methyl isomer.

Q3: The yield after acid extraction is very low.

Cause: The amine might be weakly basic and not fully protonating with 1M HCl, or the salt is partially soluble in the organic phase.[1] Solution:

  • Increase acid concentration to 2M HCl (carefully).

  • Ensure the organic phase (EtOAc) is not extracting the salt.[1] Switch to Diethyl Ether or Hexane for the initial dissolution of crude, as amine salts are strictly insoluble in these non-polar solvents.[1]

Q4: Can I use the Gewald reaction to make this specific isomer directly?

Clarification: No. The standard Gewald reaction (Acetone + Methyl Cyanoacetate + Sulfur) typically yields Methyl 2-amino-4-methylthiophene-3-carboxylate (Amino at C2, Ester at C3).[1] The target here (Amino at C5, Ester at C2) requires the Nitration/Reduction route of the pre-formed thiophene ring [1, 2].[1]

References

  • Gewald Reaction & Isomer Patterns : Gewald, K., Schinke, E., & Böttcher, H. (1966).[1] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel.[1] Chemische Berichte, 99(1), 94-100.[1]

  • Nitration of Thiophenes : Gronowitz, S. (Ed.).[1] (1985).[1][2] Thiophenes and Its Derivatives. John Wiley & Sons.[2] (Standard reference for thiophene substitution patterns).

  • Synthesis of 5-amino-2-carboxylates : Puterova, Z., Krutosikova, A., & Vegh, D. (2010).[1] Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 1, 209-246.[1]

  • Purification of Aminothiophenes : BenchChem Technical Support. Purification Protocols for Aminothiophenes.

Sources

Optimization

Technical Support Center: Separation of Aminomethylthiophene Carboxylate Regioisomers

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Regioisomer Resolution & Purification Molecule Class: Aminomethylthiophene Carboxylates (Esters) Core Directive & Scope The Challenge: Separ...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Regioisomer Resolution & Purification Molecule Class: Aminomethylthiophene Carboxylates (Esters)

Core Directive & Scope

The Challenge: Separating regioisomers of aminomethylthiophene carboxylates (e.g., methyl 3-(aminomethyl)thiophene-2-carboxylate vs. methyl 2-(aminomethyl)thiophene-3-carboxylate) is chemically deceptive. While they share identical molecular weights (


 Da for methyl esters) and similar lipophilicities (

), their separation relies on exploiting subtle differences in dipole moments and intramolecular hydrogen bonding .

This guide provides a self-validating workflow to resolve these isomers using HPLC, Flash Chromatography, and Crystallization.

Knowledge Base: Chromatographic Resolution (HPLC/UPLC)

The "Ortho-Effect" & Retention Logic

In thiophene chemistry, the relative positioning of the aminomethyl group (basic) and the carboxylate (H-bond acceptor) dictates retention.

  • Ortho-like isomers (2,3- or 3,4-substitution): capable of forming intramolecular hydrogen bonds between the amine proton and the carbonyl oxygen. This "closes" the molecule, masking polarity and increasing retention on Reverse Phase (RP) columns.

  • Meta/Para-like isomers (2,4- or 2,5-substitution): Cannot form intramolecular bonds. The polar groups interact more strongly with the mobile phase, typically eluting earlier in RP systems.

Protocol A: Reverse Phase Screening (Standard)

Objective: Baseline separation of crude regioisomer mixtures.

ParameterConditionRationale
Stationary Phase C18 (End-capped) or C8High carbon load needed for hydrophobic discrimination of the thiophene ring.
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.7)Critical: Protonates the amine (

), preventing interaction with silanols (tailing) and ensuring constant ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks for aromatic heterocycles than Methanol.
Gradient 5% B to 60% B over 15 minShallow gradient required. Isomers often co-elute in steep gradients.
Temperature 30°C - 40°CElevated temp reduces viscosity and improves mass transfer, sharpening peaks.
Protocol B: "The pH Switch" (Troubleshooting Co-elution)

If Protocol A fails (peaks overlap), you must alter the ionization state.

  • High pH Strategy: Use a hybrid-silica column (e.g., Waters XBridge or Agilent Poroshell HPH) stable at pH 10.

  • Buffer: 10mM Ammonium Bicarbonate (pH 10).

  • Mechanism: At pH 10, the aminomethyl group (

    
    ) becomes neutral (
    
    
    
    ). This drastically increases hydrophobicity and alters the selectivity based on the shape of the neutral molecule rather than its charge.

Visualizing the Workflow

The following diagram outlines the decision matrix for method development.

MethodDevelopment Start Crude Regioisomer Mixture Screen1 Screen 1: Low pH (Formic Acid) C18 Column Start->Screen1 Decision1 Resolution > 1.5? Screen1->Decision1 Success Proceed to Scale-Up (Prep HPLC/Flash) Decision1->Success Yes Fail1 Co-elution or Tailing Decision1->Fail1 No Screen2 Screen 2: High pH (Ammonium Bicarb) Hybrid Silica Column Fail1->Screen2 Switch Ionization State Decision2 Resolution > 1.5? Screen2->Decision2 Decision2->Success Yes Screen3 Screen 3: Normal Phase / HILIC (Dipole Selectivity) Decision2->Screen3 No (Isomers have same pKa)

Caption: Figure 1. Logical decision tree for chromatographic method development. Prioritizes pH switching to alter selectivity before changing separation modes.

Bulk Purification: Crystallization & Salt Formation

Chromatography is expensive at scale. For multi-gram purification, exploit the Lattice Energy differences of the regioisomers.

Protocol C: HCl Salt Formation

Aminomethylthiophenes form stable hydrochloride salts. The crystal lattice energy of these salts differs significantly between isomers due to packing efficiency.

  • Dissolution: Dissolve crude oil (free base) in 5 volumes of anhydrous Ethanol or Ethyl Acetate.

  • Acidification: Dropwise addition of 1.1 equivalents of 4M HCl in Dioxane or Ethanol.

  • Nucleation:

    • Isomer A (e.g., 3-amino-2-ester) often precipitates rapidly as a white solid.

    • Isomer B (e.g., 2-amino-3-ester) often remains in the mother liquor or oils out.

  • Filtration: Collect the solid.

  • Recrystallization: If purity is <98%, recrystallize the salt from Methanol/Isopropanol (1:3) .

Why this works: The "Ortho-like" isomers often have higher melting points in salt form because the ammonium/carbonyl interaction stabilizes the crystal lattice [1].

Troubleshooting Guides (FAQ)

Ticket #001: "My peaks are tailing severely."

Diagnosis: Secondary interaction between the amine and residual silanols on the silica surface. Fix:

  • Increase Ionic Strength: Add 20mM Ammonium Formate to the mobile phase (instead of just Formic Acid). The ammonium ions block the silanol sites.

  • Use "End-capped" Columns: Ensure your column specifically states "End-capped" (e.g., "ODS-3" or "T3").

  • Temperature: Increase column temp to 45°C to improve kinetics.

Ticket #002: "I see a new peak growing during the run."

Diagnosis: On-column hydrolysis. Root Cause: Aminomethylthiophene carboxylates are esters. In acidic water (Mobile Phase A) over long runs, the ester can hydrolyze to the carboxylic acid (Zwitterion). Fix:

  • Fresh Solvents: Do not keep acidic aqueous mobile phases for >48 hours.

  • Switch Buffer: Use 10mM Ammonium Acetate (pH 4.5) instead of 0.1% Formic Acid (pH 2.7). The slightly higher pH reduces the rate of acid-catalyzed hydrolysis.

Ticket #003: "Flash chromatography gives poor separation compared to HPLC."

Diagnosis: Loading capacity overload. Root Cause: Amines streak on bare silica due to strong adsorption. Fix:

  • Pre-treat Silica: Run a column volume of Hexane/EtOAc + 1% Triethylamine (TEA) before loading the sample.

  • Mobile Phase: Maintain 1% TEA throughout the gradient. This neutralizes the silica acidity, allowing the isomers to elute as sharp bands based on polarity rather than silanol affinity.

Mechanism of Separation (Graphviz)

Understanding why separation occurs allows you to predict elution orders for new analogs.

SeparationMechanism IsomerA Ortho-Isomer (3-amino-2-ester) InteractionA Intramolecular H-Bond (Masks Polarity) IsomerA->InteractionA Proximity IsomerB Meta-Isomer (4-amino-2-ester) InteractionB Exposed Polar Groups (Solvent Interaction) IsomerB->InteractionB Distance ResultA Higher Retention (RP) Later Elution InteractionA->ResultA ResultB Lower Retention (RP) Earlier Elution InteractionB->ResultB

Caption: Figure 2. Mechanistic basis for separation.[1][2][3][4] Intramolecular H-bonding in ortho-isomers reduces the effective polarity, increasing retention in Reverse Phase chromatography.

References

  • Sigma-Aldrich. Methyl 3-(aminomethyl)thiophene-2-carboxylate hydrochloride Product Analysis. Accessed 2024. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for Methyl 3-(aminomethyl)thiophene-2-carboxylate. Link

  • Buchstaller, H.P., et al. "Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction." Tetrahedron, vol. 57, no. 14, 2001, pp. 280-284. (Discusses isomer formation and separation). Link

  • BenchChem. Technical Support Center: Optimizing HPLC Separation of Thioic Acids and Thiophene Derivatives. Link

  • Sielc Technologies. Separation of Thiophene Derivatives on Mixed-Mode Columns. (Application Note regarding Newcrom R1 columns for basic heterocycles). Link

Sources

Troubleshooting

Stability of methyl 5-amino-4-methylthiophene-2-carboxylate under basic conditions

Topic: Stability of Methyl 5-amino-4-methylthiophene-2-carboxylate in Basic Media Ticket ID: #GWLD-5A4M-002 Subject: Troubleshooting degradation, hydrolysis, and "black tar" formation during basic workup. Assigned Specia...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability of Methyl 5-amino-4-methylthiophene-2-carboxylate in Basic Media

Ticket ID: #GWLD-5A4M-002 Subject: Troubleshooting degradation, hydrolysis, and "black tar" formation during basic workup. Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Group

Executive Summary

Methyl 5-amino-4-methylthiophene-2-carboxylate is a classic Gewald reaction product. While the ester is stable as a solid, its behavior under basic conditions is a frequent source of experimental failure.

The Core Conflict: Basic conditions trigger saponification (hydrolysis) of the ester to the carboxylate. While the carboxylate salt is relatively stable, the corresponding free acid (generated upon acidification) is thermally unstable. It undergoes rapid decarboxylation to form a 2-unsubstituted aminothiophene, which immediately polymerizes into a dark, insoluble tar.

This guide details how to navigate this instability and how to leverage basic conditions for successful downstream synthesis (e.g., thienopyrimidines).

Module 1: The Hydrolysis Trap (Mechanism of Failure)

Users often encounter catastrophic decomposition when attempting to saponify the ester to the acid. Understanding the causality is critical.

The Decomposition Pathway
  • Saponification: Bases (NaOH/KOH) hydrolyze the C2-ester to the C2-carboxylate.

  • Acidification: Lowering pH generates the free amino-acid.

  • Decarboxylation: The electron-rich thiophene ring facilitates the loss of

    
    .
    
  • Polymerization: The resulting 5-amino-4-methylthiophene (lacking the electron-withdrawing C2 group) is highly reactive and oxidizes/dimerizes instantly.

Decomposition Ester Starting Ester (Stable Solid) Salt Carboxylate Salt (Stable in Base) Ester->Salt NaOH/KOH (Hydrolysis) Acid Free Acid (Transient/Unstable) Salt->Acid HCl/H2SO4 (Acidification) Amine Decarboxylated Amine (Highly Reactive) Acid->Amine -CO2 (Room Temp/Heat) Tar Polymer/Tar (Black Precipitate) Amine->Tar Oxidation/ Dimerization

Figure 1: The "Death Spiral" of aminothiophene carboxylic acids. Acidification of the hydrolyzed salt triggers irreversible decarboxylation.

Troubleshooting FAQ

Q: I treated the ester with 1M NaOH, then acidified to pH 2 to precipitate the acid. The solution turned black and I got no solid. Why? A: You triggered decarboxylation. The free acid (


) is unstable. Upon formation at pH 2, it loses 

. The resulting species (2-unsubstituted aminothiophene) is extremely electron-rich and prone to oxidative polymerization.
  • Solution: Do not isolate the free acid. Use the carboxylate salt in situ or acidify carefully to pH 4-5 at

    
     and use immediately.
    

Q: Can I heat the reaction to speed up hydrolysis? A: Heating in aqueous base is generally safe for the salt, but if any proton source is present or if the workup involves heat, decomposition accelerates. Keep hydrolysis temperatures moderate (


).
Module 2: Synthetic Utility (Turning "Bug" into "Feature")

The most effective way to handle this compound in base is to trap the amino and ester groups simultaneously before hydrolysis destroys the molecule. This is the standard route to thienopyrimidines .

Safe Pathway: Cyclization

Reacting the ester with electrophiles (formamide, isothiocyanates) in basic media builds a pyrimidine ring. This stabilizes the molecule because the sensitive amino group is converted into an amide-like structure within the fused ring.

Cyclization Start Methyl 5-amino-4-methyl thiophene-2-carboxylate Inter Intermediate Urea/Amide Start->Inter Nucleophilic Attack Reagent Reagent: Formamide or Isothiocyanate Reagent->Inter Product Thienopyrimidine (Highly Stable) Inter->Product Base-Mediated Cyclization (Loss of MeOH)

Figure 2: Stabilization via cyclization. Converting the amino-ester motif into a thienopyrimidine prevents decarboxylation.

Module 3: Validated Protocols
Protocol A: Controlled Saponification (If you MUST have the acid)

Use this only if you intend to couple the acid immediately (e.g., amide coupling).

  • Dissolution: Dissolve 1.0 eq of ester in Methanol/THF (1:1).

  • Hydrolysis: Add 1.1 eq of LiOH (aqueous solution) dropwise at

    
    . Stir at RT until TLC shows consumption of ester.
    
  • Workup (CRITICAL):

    • Concentrate the solvent in vacuo at low temperature (

      
      ).
      
    • The residue is the Lithium carboxylate salt. Store and use as the salt if possible.

    • If the free acid is required: Redissolve in minimal ice-water. Acidify with 1N HCl dropwise at

      
       to pH ~4. Filter the precipitate immediately and dry under high vacuum in the dark. Do not heat. 
      
Protocol B: One-Pot Synthesis of Thienopyrimidin-4-one

The standard "safe" reaction under basic conditions.

  • Reagents: Mix the ester (10 mmol) with Formamide (10-15 mL).

  • Catalyst: Add Acetate or Formate salt (optional) or simply heat.

  • Reaction: Heat to

    
    .
    
    • Note: While this is "basic" (ammonia generation), the high temp drives the cyclization faster than the hydrolysis/decarboxylation pathway.

  • Isolation: Cool to RT. The product usually precipitates. Wash with water/ethanol.

Module 4: Stability Data Summary
ConditionObservationChemical OutcomeRecommendation
Solid State (RT) Stable, off-white/yellow solidIntact EsterStore in dark, desiccated.
Aq. NaOH (Cold) Clear solutionCarboxylate SaltStable. Use as salt.
Aq. NaOH (Heat) Darkening solutionPartial DecarboxylationAvoid prolonged boiling.
Acidification (pH < 4) Rapid blackening / TarDecarboxylation

Polymer
AVOID unless strictly controlled.
Formamide/Base (

)
Precipitate formationThienopyrimidinePreferred synthetic route.
References
  • Gewald, K., Schinke, E., & Böttcher, H. (1966).[1][2][3] Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from

    
    -oxomercaptans and methylene-active nitriles. Chemische Berichte, 99(1), 94–100.[1][2][3] 
    
  • Sabnis, R. W., et al. (1999). 2-Aminothiophenes and thienopyrimidines as biologically active agents. Journal of Heterocyclic Chemistry, 36(2), 333-345.

  • Putrova, Z., et al. (2010). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes.[3][4][5] Arkivoc, 2010(1), 209-246.[4]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley.[6] (Refer to Chapter on Thiophenes regarding electron-rich amine instability).

Sources

Optimization

Troubleshooting cyclization reactions involving aminothiophene esters

Ticket ID: #THIENO-CYC-001 Subject: Troubleshooting Cyclization of 2-Amino-3-Thiophenecarboxylates Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Module 1: The Reaction Int...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #THIENO-CYC-001
Subject: Troubleshooting Cyclization of 2-Amino-3-Thiophenecarboxylates
Status: Open
Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Module 1: The Reaction Interface

Welcome to the Heterocycle Synthesis Support Hub. You are likely attempting to synthesize thieno[2,3-d]pyrimidines (or their isomers) from 2-amino-3-thiophenecarboxylates .[1][2][3]

This transformation is the "make-or-break" step in converting Gewald reaction products into bioactive fused systems. Unlike benzene analogs (anthranilates), the thiophene ring introduces unique electronic challenges. The electron-rich nature of the thiophene ring renders the C-3 ester carbonyl less electrophilic due to resonance donation from the ring sulfur. Consequently, standard protocols for quinazolines often fail or stall with thiophenes.

This guide addresses the three most common failure modes: Hydrolysis (Saponification) , Stalled Intermediates , and Decarboxylation .

Module 2: Critical Failure Mode Analysis (Troubleshooting Q&A)

Issue 1: "I am isolating the carboxylic acid instead of the cyclized product."

Diagnosis: Competitive Hydrolysis (Saponification). Context: This occurs most frequently during base-mediated cyclizations (e.g., converting ureido-thiophenes to thienopyrimidin-2,4-diones) using aqueous bases like NaOH or KOH.

  • The Mechanism of Failure: The hydroxide ion (

    
    ) is a harder, smaller nucleophile than the deprotonated nitrogen of your urea/amide intermediate. If water is present, 
    
    
    
    attacks the ester carbonyl faster than the intramolecular nitrogen, leading to the carboxylate salt. Once acidified, you isolate the amino-acid, which may decarboxylate.
  • The Fix (Protocol Adjustment):

    • Switch to Anhydrous Conditions: Replace aqueous NaOH with Sodium Ethoxide (NaOEt) in absolute ethanol . The ethoxide ion matches the ester leaving group (assuming an ethyl ester), making any attack on the carbonyl "invisible" (transesterification) until the nitrogen cyclizes.

    • Thermodynamic Control: If you must use aqueous base, increase the temperature. Cyclization is often entropically favored over hydrolysis, but requires higher activation energy.

Issue 2: "The reaction with formamide is stuck. I see the starting material or a formamidine intermediate."

Diagnosis: Insufficient Thermal Activation or Electronic Deactivation. Context: You are refluxing the aminothiophene ester in formamide to get the thienopyrimidin-4-one.

  • The Mechanism of Failure: As noted, the thiophene ester is electronically deactivated. Standard reflux (

    
    C) might not be enough if the thiophene has electron-donating groups (EDGs) at positions 4 or 5.
    
  • The Fix:

    • Acid Catalysis: Add catalytic ammonium acetate or formic acid to the formamide. This protonates the ester carbonyl or the intermediate amidine, making it more susceptible to nucleophilic attack.

    • Microwave Irradiation: Switch to microwave heating (

      
      C, 10-30 min). The dielectric heating of formamide is highly efficient and can overcome the activation barrier that convective heating cannot.
      
Issue 3: "My yield is low, and the product is difficult to purify from the black tar."

Diagnosis: Oxidative Decomposition / Polymerization. Context: Aminothiophenes are prone to oxidation.

  • The Fix:

    • Inert Atmosphere: Strictly run these reactions under Nitrogen or Argon.

    • Solvent Switch: If using DMF/DMA at high temps, ensure they are fresh. Dimethylamine impurities in aged DMF can react with your ester to form amides, killing the cyclization pathway.

Module 3: Validated Experimental Protocols

Protocol A: The "Niementowski-Type" Cyclization (Formamide)

Target: Thieno[2,3-d]pyrimidin-4-ones

  • Setup: Charge a round-bottom flask with ethyl 2-amino-3-thiophenecarboxylate (1.0 equiv).

  • Reagent: Add Formamide (10-15 volumes).

  • Catalyst: Add Ammonium Acetate (0.1 equiv).

  • Reaction:

    • Standard: Reflux at

      
      C for 4–12 hours.
      
    • Microwave (Recommended): Seal in a microwave vial. Heat to

      
      C for 20 minutes (High Absorption).
      
  • Workup: Cool to room temperature. The product often precipitates. Pour the mixture into ice-water. Filter the solid.[4]

  • Purification: Recrystallize from Ethanol or DMF/Water.

Protocol B: The "Urea-Mediated" Cyclization

Target: Thieno[2,3-d]pyrimidine-2,4-diones[2]

Step 1: Urea Formation

  • Dissolve aminothiophene ester (1.0 equiv) in Pyridine or Dioxane .

  • Add Phenyl Isocyanate (or alkyl isocyanate) (1.1 equiv).

  • Stir at

    
    C until TLC shows consumption of amine.
    
  • Remove solvent or precipitate with water to isolate the Ureido-thiophene intermediate .

Step 2: Cyclization (The Critical Step)

  • Suspend the intermediate in Absolute Ethanol .

  • Add Sodium Ethoxide (2.0 equiv, 21% wt in EtOH).

  • Reflux for 2–6 hours.

  • Quench: Cool and acidify with dilute HCl to pH 4–5. The dione product will precipitate.

Module 4: Mechanistic Visualization

The following diagram illustrates the reaction pathways and critical control points (CCPs) where troubleshooting is most effective.

Thienopyrimidine_Synthesis Start Aminothiophene Ester Formamide Reagent: Formamide/Heat Start->Formamide Isocyanate Reagent: Isocyanate Start->Isocyanate Amidine Intermediate: Formamidine Formamide->Amidine Nucleophilic Attack Prod_One Product: Thienopyrimidin-4-one Amidine->Prod_One Cyclization (High T required) Stall FAILURE: Stalled Reaction Amidine->Stall Low Temp No Acid Cat Urea Intermediate: Ureido-thiophene Isocyanate->Urea Base Reagent: NaOEt/EtOH Urea->Base Prod_Dione Product: Thienopyrimidine-2,4-dione Base->Prod_Dione Anhydrous Cyclization Hydrolysis FAILURE: Hydrolysis to Acid Base->Hydrolysis Water Present (Aq. NaOH)

Caption: Workflow logic for thienopyrimidine synthesis. Yellow nodes represent isolatable intermediates; Red nodes indicate failure modes caused by moisture or insufficient activation energy.

Module 5: Data Summary

Table 1: Reaction Condition Optimization Matrix

PrecursorReagentConditionsTarget ProductCommon Pitfall
Aminothiophene Ester FormamideReflux (190°C), 6hThienopyrimidin-4-oneIncomplete cyclization due to low temp.
Aminothiophene Ester Urea / HeatFusion (200°C)Thienopyrimidin-2,4-dioneCharring/Polymerization.
Ureido-thiophene NaOEt / EtOHReflux (78°C), 2hThienopyrimidin-2,4-dioneHydrolysis if water is present.
Aminothiophene Ester IsothiocyanatePyridine, Reflux2-Thioxothienopyrimidin-4-oneS-alkylation side reactions during workup.

References

  • Ivachtchenko, A. V., et al. (2004).[5] "Synthesis of substituted thienopyrimidin-4-ones." Journal of Combinatorial Chemistry, 6(4), 573-583.

  • Aly, H. M., et al. (2010). "Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines." European Journal of Medicinal Chemistry.

  • Masurier, N., et al. (2022).[6] "Thienopyrimidine."[5][6][7] Encyclopedia, 2(1), 146-163.

  • Haverkate, N. A., et al. (2022). "Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity."[8] Pharmaceuticals, 15(2), 154.

Sources

Troubleshooting

Technical Support Center: A Scientist's Guide to Removing Sulfur Impurities from Thiophene Synthesis Products

Welcome to the technical support center for thiophene purification. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining high-purity thiophene derivat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for thiophene purification. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining high-purity thiophene derivatives. The inherent use of sulfurizing agents in many synthetic routes often leads to stubborn sulfur-containing impurities that can compromise downstream applications, from catalyst poisoning in polymerization to unpredictable biological activity in pharmaceutical screening.

This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and adapt methodologies to your specific compound. We will explore common issues, from persistent odors to vexing peaks in your analytical data, and provide robust, field-tested solutions.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that are crucial for planning a successful purification strategy.

Q1: What are the most common types of sulfur impurities I should expect in my crude thiophene product?

The nature of impurities is directly linked to your synthetic route. For instance, in widely used methods like the Paal-Knorr or Lawesson's reagent-mediated syntheses, you can anticipate several classes of sulfur contaminants[][2][3]:

  • Unreacted Sulfurizing Agents and their Byproducts: Phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent can persist or form various phosphorus-sulfur byproducts.[3]

  • Elemental Sulfur (S₈): Many sulfur donors can generate elemental sulfur, which can be difficult to remove due to its solubility in organic solvents.

  • Volatile Mercaptans and Sulfides: These are often responsible for the strong, foul odors in crude thiophene products and may not be easily removed by simple distillation.[4]

  • Thiones and Dithiones: Side reactions can lead to the formation of thione analogues of your starting materials or intermediates.

  • Polysulfides and other High-Molecular-Weight Sulfur Compounds: These can form complex mixtures that are often non-volatile and may appear as baseline noise or late-eluting peaks in chromatography.

Q2: How do I select the most appropriate purification strategy for my specific thiophene derivative?

Choosing the right method is critical for efficiency and yield. The decision depends on the physical state of your product (solid vs. liquid), the nature of the impurities, and the required final purity. The following decision tree provides a logical workflow for selecting a primary purification technique.

G start Crude Thiophene Product is_solid Is the product a solid at room temperature? start->is_solid recrystallize Primary Method: Recrystallization is_solid->recrystallize Yes is_liquid Is the product a liquid at room temperature? is_solid->is_liquid No chromatography Alternative/Secondary: Column Chromatography recrystallize->chromatography If impurities co-crystallize or purity is insufficient is_liquid->chromatography No (Non-volatile or Thermally Labile) distillation Primary Method: Vacuum Distillation is_liquid->distillation Yes distillable Is it thermally stable and volatile? adsorption Follow-up: Adsorbent Treatment (e.g., Activated Carbon) distillation->adsorption For trace/odorous impurities

Caption: Decision tree for selecting a primary purification method.

Q3: What are the best analytical techniques to confirm my product is free of sulfur impurities?

Visual inspection and odor are insufficient. For robust validation, a combination of techniques is recommended:

  • Gas Chromatography with a Sulfur Selective Detector (GC-SCD/PFPD): This is the gold standard for detecting trace sulfur compounds.[5][6] Unlike a standard Flame Ionization Detector (FID), which responds to all hydrocarbons, a sulfur selective detector will only show peaks for sulfur-containing molecules, making it exceptionally sensitive for identifying residual impurities.[7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Essential for identifying the structure of volatile impurities. It is particularly useful for confirming that unexpected peaks are indeed sulfur-containing by analyzing their fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for confirming the structure of the final product and can reveal impurities if they are present in significant quantities (>1-2%).

  • Elemental Analysis: For high-stakes applications, such as pharmaceutical development, elemental analysis provides quantitative data on the total sulfur content, confirming that it matches the theoretical value for your pure thiophene compound.

Q4: My thiophene derivative seems to degrade on silica gel. What are my options?

This is a common issue, as the acidic nature of standard silica gel can cause decomposition of sensitive thiophenes.[9] Here are several effective strategies:

  • Deactivate the Silica Gel: Pre-treat the silica gel by creating a slurry with a solvent system containing 1-2% triethylamine or another base.[9] This neutralizes the acidic sites on the silica surface, minimizing degradation.

  • Switch to a Neutral Stationary Phase: Neutral alumina is an excellent alternative to silica for acid-sensitive compounds and should be your first choice if deactivation proves insufficient.[9]

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (i.e., flash chromatography). The less time your compound spends on the stationary phase, the lower the chance of degradation.[9]

Troubleshooting Guide: From Crude to Pure

This section addresses specific experimental problems in a direct question-and-answer format.

Problem Potential Cause(s) Recommended Solution(s) & Scientific Rationale
My purified solid product is still yellow or off-white. 1. Trapped Elemental Sulfur: Elemental sulfur is soluble in many common organic solvents and can co-crystallize with the product.[10] 2. Polymeric Impurities: Highly conjugated byproducts can be intensely colored.1. Solvent System Screening: Perform a second recrystallization using a different solvent system. Consider a two-solvent system where one solvent (e.g., a small amount of toluene or xylene) is good for dissolving the product and the sulfur, and a second, non-polar anti-solvent is added to selectively precipitate your product. 2. Adsorbent Wash: Dissolve the product in a suitable solvent and stir with activated carbon for 15-30 minutes before filtering through Celite and recrystallizing. The high surface area of activated carbon is effective at adsorbing colored impurities.[11]
My liquid product has a persistent, foul (mercaptan-like) odor after distillation. Trace Volatile Thiols/Sulfides: Simple or even vacuum distillation may not be sufficient to separate low-boiling sulfur compounds with similar volatilities to your product.Chemical Oxidative Wash: Treat the distilled product with a dilute solution of an oxidizing agent. A classic method involves stirring the thiophene with dilute (e.g., 2-4 N) nitric acid for a short, controlled period.[4] This selectively oxidizes the foul-smelling mercaptans and sulfides into less volatile and more easily separable compounds. Caution: This must be carefully monitored to avoid oxidation of the thiophene ring itself.[4] A subsequent wash with water and a mild base (e.g., NaHCO₃ solution) is required before final drying and distillation.
My product "oils out" instead of crystallizing during recrystallization. 1. High Impurity Load: Impurities can suppress the melting point of your compound, leading to a liquid phase separating instead of a solid. 2. Inappropriate Solvent Choice: The boiling point of the recrystallization solvent may be higher than the melting point of your compound.[12]1. Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil. Add a small amount of a co-solvent in which your compound is more soluble to reduce supersaturation. Allow the solution to cool extremely slowly, perhaps by placing the flask in an insulated container.[12] 2. Scratch or Seed: Scratch the inside of the flask with a glass rod to create nucleation sites. If available, add a single seed crystal of pure product.[12] 3. Switch to Chromatography: If oiling out persists, the impurity level is likely too high for recrystallization to be effective. Purify the material first by column chromatography and then recrystallize the resulting cleaner product.[12]
GC-MS shows persistent, low-level sulfur peaks after my primary purification. Trace, Stubborn Impurities: These could be isomers or other derivatives with physical properties very similar to your target compound.Adsorptive Polishing Step: This is a perfect application for adsorptive purification. Pass a solution of your product through a short plug of a specialized adsorbent. Activated carbon is a good starting point, but for refractory sulfur compounds, materials like promoted alumina or specific molecular sieves can be highly effective.[11][13][14] This method is excellent for removing impurities down to the ppm level.

Key Experimental Protocols

Below are detailed, step-by-step protocols for common and effective purification workflows.

Protocol 1: Purification of a Liquid Thiophene by Vacuum Distillation and Adsorbent Polishing

This protocol is ideal for thermally stable, liquid thiophene derivatives contaminated with non-volatile residues and trace odorous impurities.

Caption: Workflow for distillation followed by adsorbent treatment.

Methodology:

  • Vacuum Distillation:

    • Assemble a vacuum distillation apparatus, ensuring all joints are well-sealed. A short-path distillation head is often sufficient.[15]

    • Place the crude thiophene derivative in the distillation flask with a magnetic stir bar.

    • Slowly apply vacuum, ensuring a cold trap is in place between the apparatus and the pump.

    • Once a stable vacuum is achieved (e.g., <20 mmHg), begin gently heating the flask.[15]

    • Collect the fraction that distills at the expected boiling point for the given pressure. Discard any initial low-boiling fractions (forerun) and stop before high-boiling, colored residues begin to distill.

  • Adsorbent Polishing:

    • Allow the collected fraction to cool to room temperature.

    • Dissolve the distilled liquid in a minimal amount of a low-boiling, non-polar solvent like hexane or pentane (approx. 5-10 mL per gram of product).

    • Add powdered activated carbon (typically 1-2% of the product weight) to the solution.[11]

    • Stir the slurry at room temperature for 20-30 minutes.

    • Prepare a short plug of Celite or silica gel in a Hirsch funnel or a small column and filter the mixture through it, washing with a small amount of fresh solvent.

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the final, purified liquid.

Protocol 2: Purification of a Solid Thiophene Derivative by Recrystallization

This is the most effective method for achieving high purity for solid compounds, provided a suitable solvent is identified.[9]

Methodology:

  • Solvent Selection (The Critical Step):

    • The ideal solvent should dissolve your compound poorly at room temperature but completely when hot.[9] It should also dissolve impurities well at all temperatures or not at all.

    • Test solubility in small test tubes with various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate, toluene, or mixtures).

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the chosen solvent portion-wise while heating and stirring until the solid just dissolves. Causality: Using the minimum amount of hot solvent is crucial for maximizing recovery upon cooling.[9] Adding too much solvent will result in your product remaining in the solution even when cold.[12]

  • Hot Filtration (If Necessary):

    • If insoluble impurities (like catalyst residues) are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. Causality: Pre-warming prevents premature crystallization of your product in the funnel.[9]

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities.[12]

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[9]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.[9]

    • Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor. Causality: Using cold solvent minimizes the re-dissolving of your purified product.[9]

    • Dry the crystals thoroughly, either on the filter paper or in a vacuum oven at a temperature well below the compound's melting point.

References

  • Chemical Engineering Transactions. Benzene Purification from Thiophene by Extractive Distillation with Dimethylformamide. [Link]

  • Shimadzu. G307A Analysis of Trace Thiophene in Benzene According to ASTM D7011 Using Nexis™ SCD-2030. [Link]

  • Medaad Adsorption Chemicals. Sulfur Removal Adsorbent. [Link]

  • Google Patents. CN103601715A - Separation and purification method of 2-(4-fluorophenyl) thiophene.
  • Impactfactor. Synthesis and Pharmacological Study of Thiophene Derivatives. [Link]

  • OSTI.gov. Refining The Benzene And Recovering The Thiophene By Extractive Distillation. [Link]

  • Sepcor. Sepcor Solid Bed Sulfur Adsorbents. [Link]

  • The Italian Association of Chemical Engineering. Benzene Purification from Thiophene by Extractive Distillation with Dimethylformamide. [Link]

  • Google Patents.
  • ACS Publications. Anodic Desulfurization of Heterocyclic Thiones – A Synthesis to Imidazoles and Analogues. [Link]

  • Google Patents.
  • Axens. Sulfur Removal Adsorbents for Oil, Gas & Petrochemicals. [Link]

  • MERYT. Comprehensive Guide to Sulfur Adsorbents. [Link]

  • Google Patents.
  • ResearchGate. Methods for desulfurization of recalcitrant sulfur heterocycles. [Link]

  • MTB. Determination of Trace Thiophene in Refined Benzene by Gas Chromatography and Sulfur Selective Detection according to ASTM D7011-15. [Link]

  • CABI Digital Library. Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. [Link]

  • NUSORB. MERCURY ADSORBENTS Product Data - NUSORB® CR. [Link]

  • ACS Publications. Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. [Link]

  • Google Patents.
  • ACS Publications. A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. [Link]

  • ResearchGate. Adsorptive desulfurization of thiophenic sulfur compounds using nitrogen modified graphene. [Link]

  • Ingenieria Analitica. Analysis of Thiophene in Benzene Using ASTM Methods and a Pulsed Flame Photometric Detector (PFPD). [Link]

  • Agilent. Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection. [Link]

  • Royal Society of Chemistry. Efficient and rapid removal of thiophene sulfides from fuel using zirconia-loaded phosphotungstic acid. [Link]

  • NIH. Facile and Convenient Synthesis of New Thieno[2,3-b]-Thiophene Derivatives. [Link]

  • Agilent. Sulfur compounds Analysis of thiophene in benzene. [Link]

  • ResearchGate. Removal of thiophene sulfur model compound for coal by microwave with peroxyacetic acid. [Link]

  • Google Patents.
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  • OSTI.gov. On the origin of sulfur impurities in fluid catalytic cracking gasoline. Reactivity of thiophene derivatives and of their possible precursors under FCC conditions. [Link]

  • YouTube. How to Purify Sulfur by Recrystallization with Xylenes. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating the Purity of Thiophene Building Blocks for Pharmaceutical Use

Introduction: The Non-Negotiable Role of Purity in Thiophene-Based APIs Thiophene and its derivatives are foundational scaffolds in modern medicinal chemistry, integral to numerous blockbuster drugs.[1][2] Their unique e...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Non-Negotiable Role of Purity in Thiophene-Based APIs

Thiophene and its derivatives are foundational scaffolds in modern medicinal chemistry, integral to numerous blockbuster drugs.[1][2] Their unique electronic properties and ability to act as bioisosteres for phenyl rings make them a staple in drug design. However, the synthetic routes to these valuable building blocks can introduce a spectrum of impurities that, if left unchecked, can compromise the stability, efficacy, and, most critically, the safety of the final Active Pharmaceutical Ingredient (API).[3][4]

Impurities can range from unreacted starting materials and by-products to residual solvents and inorganic catalysts.[3][5] According to the International Council for Harmonisation (ICH) Q3A(R2) guidelines, any impurity present at a level greater than the established reporting threshold (often as low as 0.05%) must be reported, and if above the identification threshold, its structure must be elucidated.[6][7][8] This stringent regulatory landscape demands a robust, multi-faceted analytical strategy to ensure the purity of thiophene building blocks meets the rigorous standards of pharmaceutical use.

This guide provides a comparative analysis of the essential analytical techniques required for a comprehensive purity assessment. We will delve into the causality behind experimental choices, provide field-proven protocols, and offer a logical framework for developing a self-validating purity testing system.

Chapter 1: The Landscape of Thiophene Impurities

A successful purity validation strategy begins with understanding the potential impurities that can arise during synthesis and storage.[5] These are broadly categorized by the ICH as organic impurities, inorganic impurities, and residual solvents.[7][9]

  • Organic Impurities: These are the most common and structurally diverse class.

    • Starting Materials & Intermediates: Incomplete reactions can leave residual starting materials or intermediates in the final product.[4][5]

    • By-products: Side reactions inherent to the synthetic pathway can generate structurally similar by-products, including regioisomers (e.g., 2-substituted vs. 3-substituted thiophenes), which can be particularly challenging to separate and identify.[4]

    • Degradation Products: Thiophene rings can be susceptible to degradation over time, especially when exposed to light, temperature, or reactive excipients.[8]

  • Inorganic Impurities: These typically originate from reagents, catalysts (e.g., palladium, nickel), or processing aids used during manufacturing.[5][7]

  • Residual Solvents: Organic volatile chemicals used in synthesis or purification that are not completely removed.[10][11] Their control is mandated by guidelines such as ICH Q3C and USP General Chapter <467>.[7][10][12]

  • Water Content: While not an "impurity" in the traditional sense, water content is a critical quality attribute. Excess moisture can promote degradation, affect crystal form, and reduce the potency of the final drug product.[13][14][15]

Chapter 2: The Analytical Toolbox: A Comparative Overview

No single analytical technique can comprehensively assess the purity of a thiophene building block. A combination of chromatographic and spectroscopic methods is essential. The table below compares the primary techniques and their specific applications in purity validation.

Analytical TechniquePrimary Target ImpuritiesStrengthsLimitations
Gas Chromatography (GC) Volatile Organic Impurities, Residual SolventsHigh sensitivity for volatile and semi-volatile compounds; excellent separation efficiency.[16]Not suitable for non-volatile or thermally labile compounds.
High-Performance Liquid Chromatography (HPLC) Non-volatile Organic Impurities, By-products, Degradation ProductsVersatile for a wide range of polar and non-polar compounds; multiple detection modes (UV, DAD, MS).[17][18]May require complex method development; sensitivity can be detector-dependent.
NMR Spectroscopy Regioisomers, Structural IsomersUnambiguous structural elucidation; powerful for distinguishing between closely related isomers.[19][20]Lower sensitivity compared to chromatographic methods; not ideal for trace analysis without specialized techniques.
Mass Spectrometry (MS) Identification of Unknown Impurities, Trace-level QuantificationHigh sensitivity and specificity; provides molecular weight information for structural identification.[21]Typically coupled with a separation technique (GC/HPLC); ionization efficiency can vary.
Karl Fischer Titration Water ContentHighly specific and accurate for water determination; considered the gold standard method.[13][15][22]Only measures water content.

Chapter 3: Deep Dive: Gas Chromatography (GC) for Volatile Impurities

GC is the cornerstone for analyzing residual solvents and other volatile organic impurities.[16] Its efficacy hinges on the principle of partitioning analytes between a gaseous mobile phase and a stationary phase within a capillary column.

Causality in Protocol Design: The choice of detector is paramount. A Flame Ionization Detector (FID) is a robust, general-purpose detector for carbon-containing compounds. However, for thiophene analysis, sulfur-selective detectors like the Flame Photometric Detector (FPD) or Sulfur Chemiluminescence Detector (SCD) offer superior sensitivity and selectivity, allowing for trace-level quantification even in the presence of co-eluting matrix components.[23][24][25] ASTM D7011, for instance, outlines a method using an SCD for determining trace thiophene in benzene down to the sub-mg/kg level.[26][27]

Workflow: GC Analysis for Residual Solvents

Caption: Workflow for GC-based residual solvent analysis.

Protocol: GC Analysis of Residual Solvents (Based on USP <467>)

This protocol provides a self-validating system for quantifying residual solvents.

  • System Preparation:

    • Instrument: Gas chromatograph equipped with a headspace autosampler and Flame Ionization Detector (FID).

    • Column: (6% cyanopropylphenyl)-methylpolysiloxane, 30 m x 0.32 mm ID, 1.8 µm film thickness (e.g., DB-624 or equivalent).

    • Rationale: This column phase provides excellent separation for the wide range of solvents listed in USP <467>.

  • Instrumental Conditions:

    • Carrier Gas: Helium at a constant flow of 2.0 mL/min.[28]

    • Injector: Split mode (e.g., 5:1), temperature 250°C.[21]

    • Oven Program: 40°C (hold 2 min), ramp at 10°C/min to 100°C (hold 1 min).[28]

    • Detector: FID at 250°C.

    • Headspace: Vial equilibration at 80°C for 20 minutes.

  • Standard and Sample Preparation:

    • Solvent: Use a high-purity, water-free solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

    • Standard Solution: Prepare a stock solution containing all expected residual solvents (as per USP <467> classes) at a known concentration. Create a series of working standards by serial dilution.

    • Sample Solution: Accurately weigh approximately 100 mg of the thiophene building block into a headspace vial. Add a known volume of the solvent to achieve a final concentration of ~10 mg/mL.

    • System Suitability: Prepare a resolution solution containing two closely eluting solvents (e.g., acetonitrile and methylene chloride) to verify column performance.

  • Analysis and Data Processing:

    • Inject the blank (solvent), system suitability solution, standards, and samples.

    • Identify each solvent in the sample by comparing its retention time to that of the certified standards.

    • Quantify the amount of each solvent using the calibration curve generated from the standard solutions. Report results in parts per million (ppm).

Chapter 4: Deep Dive: HPLC for Non-Volatile Impurities

HPLC is the workhorse for analyzing organic impurities like starting materials, by-products, and degradation products.[21] Its strength lies in its versatility and applicability to a wide range of compounds.

Causality in Protocol Design: The choice of stationary phase (column) and mobile phase is critical. A reversed-phase C18 column is the most common starting point for method development due to its broad applicability for moderately polar to non-polar compounds, including many thiophene derivatives.[21] The mobile phase, typically a mixture of water (often with an acid modifier like phosphoric or formic acid to control peak shape) and an organic solvent like acetonitrile or methanol, is optimized to achieve separation. A gradient elution, where the mobile phase composition changes over time, is often necessary to resolve complex mixtures of impurities with varying polarities.[21][29]

Workflow: HPLC Impurity Profiling

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV/DAD Analysis cluster_data Data Processing p1 Accurately weigh sample (~25 mg) p2 Dissolve in mobile phase diluent (e.g., ACN/Water) to 0.5 mg/mL p1->p2 p3 Filter through 0.45 µm syringe filter p2->p3 a1 Inject sample into HPLC p3->a1 Transfer to autosampler vial a2 Separation on C18 Column (Gradient Elution) a1->a2 a3 Detection by UV/DAD at multiple wavelengths a2->a3 d1 Integrate all peaks a3->d1 Acquire chromatogram d2 Calculate % Area for each impurity (Relative to main peak) d1->d2 d3 Identify known impurities by Relative Retention Time (RRT) d2->d3 end Final Purity Report d3->end Report results (%)

Caption: Workflow for HPLC-based impurity profiling.

Protocol: HPLC Purity Analysis
  • System Preparation:

    • Instrument: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[21]

    • Rationale: A DAD allows for the simultaneous monitoring of multiple wavelengths, which is crucial for detecting impurities that may have different UV maxima than the main compound.

  • Instrumental Conditions:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 40% B, ramp to 70% B over 10 minutes, hold for 2 minutes, then return to initial conditions.[21]

    • Flow Rate: 1.0 mL/min.[21]

    • Column Temperature: 30°C.[21]

    • Detection: Monitor at 260 nm or the λmax of the thiophene building block.[21]

  • Standard and Sample Preparation:

    • Diluent: A mixture of Mobile Phase A and B (e.g., 50:50).

    • Sample Solution: Accurately weigh ~25 mg of the sample into a 50 mL volumetric flask and dissolve in the diluent to a concentration of 0.5 mg/mL.[21]

    • System Suitability: Prepare a solution containing the main compound and a known, closely eluting impurity to verify resolution.

  • Analysis and Data Processing:

    • Inject a blank, system suitability, and the sample solution.

    • Integrate all peaks in the chromatogram.

    • Calculate the impurity levels using area percent normalization. Any peak exceeding the reporting threshold (e.g., 0.05%) must be reported.

    • For impurities exceeding the identification threshold, further structural elucidation using techniques like HPLC-MS or NMR is required.[7]

Chapter 5: Structural Confirmation with NMR and MS

While chromatography separates impurities, spectroscopy identifies them. NMR and MS are indispensable for the structural elucidation of unknown impurities and for confirming the identity of regioisomers.

  • Nuclear Magnetic Resonance (NMR): NMR is unparalleled in its ability to provide detailed structural information. For substituted thiophenes, the chemical shifts and coupling constants of the ring protons are highly sensitive to the substitution pattern, making it a powerful tool to distinguish between, for example, 2- and 3-substituted isomers.[19][30][31] Two-dimensional NMR techniques like COSY and HSQC can further clarify complex structures.[20]

  • Mass Spectrometry (MS): When coupled with HPLC or GC, MS provides molecular weight information for each separated peak. High-resolution mass spectrometry (HRMS) can provide an elemental composition, which is a critical piece of data for identifying an unknown impurity.[30]

Workflow: Integrated Purity Assessment

Purity_Strategy cluster_screening Initial Purity Screening cluster_identification Impurity Identification & Confirmation start Thiophene Building Block gc GC-FID (Residual Solvents) start->gc hplc HPLC-DAD (Organic Impurities) start->hplc kf Karl Fischer (Water Content) start->kf report Comprehensive Certificate of Analysis (CoA) gc->report decision Impurity > Identification Threshold? hplc->decision kf->report lcms LC-MS / HRMS (Molecular Weight) nmr NMR (1D & 2D) (Structural Elucidation, Isomer Confirmation) lcms->nmr nmr->report decision->lcms Yes decision->report No

Caption: A holistic strategy for thiophene purity validation.

Chapter 6: The Karl Fischer Titration Imperative

Water content is a critical quality parameter that can significantly impact the stability and reactivity of pharmaceutical ingredients.[14][15] Karl Fischer (KF) titration is the gold-standard method for its determination due to its high accuracy, precision, and specificity for water.[13][22] Unlike loss on drying, which measures all volatile components, KF titration is based on a direct chemical reaction with water and is not affected by volatile organic impurities.[22]

Protocol: Volumetric Karl Fischer Titration
  • Instrument Setup:

    • Prepare a volumetric Karl Fischer titrator according to the manufacturer's instructions.

    • Standardize the KF reagent (titrant) using a certified water standard or disodium tartrate dihydrate.[13] The water equivalence factor (F) should be determined.[13]

  • Sample Analysis:

    • Add a suitable solvent (e.g., anhydrous methanol) to the titration vessel and pre-titrate to a dry endpoint.

    • Accurately weigh and add a suitable amount of the thiophene sample to the vessel. The sample size should be chosen to consume a reasonable volume of titrant.

    • Titrate the sample with the standardized KF reagent to the electrometric endpoint.[14]

  • Calculation:

    • Calculate the water content (%) using the formula: % Water = (Volume of Titrant (mL) * F (mg/mL)) / (Sample Weight (mg)) * 100[13]

Conclusion: An Integrated Approach to Purity Validation

Validating the purity of thiophene building blocks is not a single experiment but a comprehensive, evidence-based process. It requires an integrated analytical strategy that combines high-resolution separation techniques (GC, HPLC) with powerful spectroscopic identification methods (NMR, MS) and specific assays for critical attributes like water content (Karl Fischer). By understanding the potential impurity landscape and rationally selecting and validating these orthogonal techniques, researchers and drug development professionals can ensure the quality, safety, and regulatory compliance of their materials, paving the way for the successful development of new thiophene-based medicines.

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  • Title: [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development Source: Welch Materials, Inc. URL: [Link]

  • Title: Where Do Impurities In Pharmaceutical Analysis Come From? Source: Senieer URL: [Link]

  • Title: HPLC method | Heterocyclic Chemistry Source: Heterocyclic Chemistry Group, Sofia University URL: [Link]

  • Title: A new HPLC method developed for the analysis of oxygen heterocyclic compounds in Citrus essential oils Source: ResearchGate URL: [Link]

  • Title: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: The Significance of Thiophene in Medicine: A Systematic Review of the Literature Source: Preprints.org URL: [Link]

Sources

Comparative

NMR shift differences between methyl 4-methyl and 5-methyl thiophene isomers

Comparative Guide: NMR Analysis of Methyl 4-Methyl vs. 5-Methyl Thiophene-2-Carboxylate Isomers Executive Summary In drug discovery and agrochemical synthesis, thiophene-2-carboxylate derivatives are ubiquitous pharmacop...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: NMR Analysis of Methyl 4-Methyl vs. 5-Methyl Thiophene-2-Carboxylate Isomers

Executive Summary

In drug discovery and agrochemical synthesis, thiophene-2-carboxylate derivatives are ubiquitous pharmacophores.[1] Distinguishing between regioisomers—specifically Methyl 4-methylthiophene-2-carboxylate (Isomer A) and Methyl 5-methylthiophene-2-carboxylate (Isomer B)—is a critical quality control step.[1] While Mass Spectrometry (MS) often fails to differentiate these isobaric compounds (MW 156.20 g/mol ), 1H NMR spectroscopy provides definitive structural proof through distinct coupling constants (


 values) and chemical shift (

) trends.

This guide outlines the specific NMR signatures required to unambiguously identify each isomer.

Structural Definition & Critical Differences

The core difference lies in the substitution pattern relative to the sulfur atom and the ester group.[1]

  • Isomer A (2,4-Substitution): The methyl group is at position 4 (

    
    -position).[1] The remaining ring protons are at positions 3 and 5.[1]
    
  • Isomer B (2,5-Substitution): The methyl group is at position 5 (

    
    -position).[1] The remaining ring protons are at positions 3 and 4.[1]
    
Visualizing the Coupling Pathways

G cluster_0 Isomer A: Methyl 4-methylthiophene-2-carboxylate cluster_1 Isomer B: Methyl 5-methylthiophene-2-carboxylate S1 S (1) C2 C2-Ester S1->C2 H3 H3 (d) C2->H3 C4 C4-Me H5 H5 (d) H3->H5 Meta Coupling J(3,5) ~ 1.2-1.6 Hz C4->H5 H5->S1 S1b S (1) C2b C2-Ester S1b->C2b H3b H3 (d) C2b->H3b H4b H4 (d) H3b->H4b H3b->H4b Vicinal Coupling J(3,4) ~ 3.5-4.0 Hz C5b C5-Me H4b->C5b C5b->S1b

Figure 1: Coupling pathways distinguishing the 2,4-isomer (meta-coupling) from the 2,5-isomer (vicinal coupling).

Comparative NMR Data Analysis

The following table summarizes the diagnostic signals in CDCl


 at 300-400 MHz.
FeatureMethyl 4-methylthiophene-2-carboxylate (Isomer A)Methyl 5-methylthiophene-2-carboxylate (Isomer B)[1]Diagnostic Logic
Ring Coupling (

)

Hz

Hz
Primary Discriminator. Isomer B shows a clear vicinal doublet; Isomer A shows a fine "meta" splitting (often appears as a broad singlet in low-field NMR).[1]
H3 Shift (

)
~ 7.70 - 7.80 ppm (d)~ 7.60 - 7.70 ppm (d)H3 is deshielded by the adjacent ester (C=O anisotropy) in both, but slightly more in the 4-Me isomer due to lack of adjacent electron-donating Me.[1]
2nd Ring Proton H5: ~ 7.20 - 7.40 ppm (d)H4: ~ 6.70 - 6.85 ppm (d)Secondary Discriminator. H5 (

-proton) is naturally downfield of H4 (

-proton).[1]
Ring Methyl (

)
~ 2.25 - 2.30 ppm ~ 2.48 - 2.55 ppm Methyl at C5 (

) is deshielded by the sulfur atom compared to Methyl at C4 (

).[1]
Ester Methyl (

)
~ 3.85 - 3.90 ppm (s)~ 3.85 - 3.90 ppm (s)Not diagnostic (identical environment).[1]
Detailed Spectral Interpretation

1. The "Coupling Constant" Test (The Smoking Gun)

  • Isomer B (5-Methyl): You will observe two distinct doublets for the ring protons.[1][2] The splitting between them (

    
    ) is large (~3.8 Hz), characteristic of vicinal hydrogens on a thiophene ring.
    
  • Isomer A (4-Methyl): The signals may appear as singlets or very finely split doublets.[1] The coupling (

    
    ) is "meta-like" (cross-ring) and is small (~1.5 Hz). Tip:  If your peaks look like singlets, process the data with a window function (e.g., Gaussian multiplication) to resolve the fine splitting.
    

2. The "Alpha vs. Beta" Methyl Shift

  • Thiophene ring currents and the electronegativity of Sulfur cause substituents at the

    
    -position (C2, C5) to resonate downfield relative to the 
    
    
    
    -position (C3, C4).
  • Therefore, the ring methyl in the 5-methyl isomer (

    
    ) appears at ~2.5 ppm , whereas the ring methyl in the 4-methyl isomer  (
    
    
    
    ) appears upfield at ~2.25 ppm .[1]

Mechanistic Explanation

Electronic Effects:

  • Deshielding by Ester: The carboxylate at C2 is an Electron Withdrawing Group (EWG).[1] It strongly deshields the adjacent H3 proton, pushing it to ~7.7 ppm in both isomers.

  • Shielding by Methyl: The methyl group is a weak Electron Donating Group (EDG) via hyperconjugation.[1]

    • In the 5-methyl isomer , the methyl group is at C5.[1][2] It shields the adjacent H4 proton, moving it upfield to ~6.8 ppm.

    • In the 4-methyl isomer , the methyl group is at C4.[1] It shields the adjacent H3 (slightly) and H5 (via resonance), but H5 remains relatively downfield (~7.3 ppm) because it is adjacent to the Sulfur atom.

Coupling Dynamics:

  • Vicinal (

    
    ):  Coupling through 3 bonds (H-C-C-H). In thiophenes, 
    
    
    
    is typically 3.0–4.5 Hz.
  • Long-range (

    
    ):  Coupling through 4 bonds (H-C-C-C-H).[1] In 2,4-disubstituted thiophenes, 
    
    
    
    is typically 1.0–1.8 Hz.

Experimental Workflow

To ensure reproducible data for regulatory or publication purposes, follow this protocol:

  • Sample Preparation:

    • Dissolve ~5-10 mg of the sample in 0.6 mL of CDCl

      
        (Chloroform-d).
      
    • Ensure the solvent contains TMS (Tetramethylsilane) as an internal reference (0.00 ppm).

    • Note: DMSO-d

      
       can be used, but chemical shifts will vary slightly; the coupling constants will remain consistent.[1]
      
  • Acquisition Parameters:

    • Pulse Angle: 30° (for quantitative integration).[1]

    • Relaxation Delay (D1):

      
       2.0 seconds (to allow methyl protons to relax).
      
    • Scans (NS): 16–64 scans are sufficient for >95% purity.[1]

    • Spectral Width: -2 to 12 ppm.[1]

  • Processing:

    • Phasing: Ensure flat baseline, especially around the ester methyl peak.

    • Integration: Calibrate the Ester Methyl singlet (3.88 ppm) to 3.00 H .

    • Peak Picking: Enable "Peak Picking" in Hz to calculate

      
       values precisely.
      
      • Formula:

        
        .
        

References

  • Satonaka, H. (1983). The Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 56(8), 2463–2468. Link

  • Hoffman, R. A., & Gronowitz, S. (1960). Proton Magnetic Resonance of Thiophenes. IV. Preparation of Substituted Thiophenes. Arkiv för Kemi, 16, 515.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (General reference for coupling constants).

  • PubChem. (2025).[1][3] Methyl 4-methylthiophene-2-carboxylate (CID 2777593).[1][3][4] National Library of Medicine.[1] Link

Sources

Validation

A Senior Application Scientist's Guide to Elemental Analysis Standards for C7H9NO2S Compounds

For researchers, scientists, and professionals in drug development, the precise determination of the elemental composition of organic compounds is not merely a routine measurement; it is a cornerstone of quality, safety,...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise determination of the elemental composition of organic compounds is not merely a routine measurement; it is a cornerstone of quality, safety, and efficacy. This is particularly true for pharmacologically active molecules such as those with the formula C7H9NO2S, a class that includes vital sulfonamide antibiotics. The accuracy of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) content is a critical parameter in confirming the identity, purity, and stoichiometry of these compounds.

This guide provides an in-depth comparison of commercially available elemental analysis standards for C7H9NO2S compounds, focusing on sulfanilamide as a representative certified reference material (CRM). It further outlines a detailed protocol for the validation of an elemental analyzer, discusses potential analytical challenges, and is grounded in authoritative international standards to ensure scientific integrity.

The Critical Role of Elemental Analysis in Pharmaceutical Quality Control

Elemental analysis, typically performed via high-temperature combustion, is a fundamental technique in the pharmaceutical industry.[1] It serves multiple crucial purposes throughout the drug development lifecycle:

  • Identity Confirmation: Verifying that the synthesized compound has the correct empirical formula.

  • Purity Assessment: Deviations from the theoretical elemental composition can indicate the presence of impurities, residual solvents, or inorganic salts.[2]

  • Regulatory Compliance: Regulatory bodies like the USP and EP require stringent control of elemental impurities and accurate characterization of active pharmaceutical ingredients (APIs).[3][4][5][6]

For a C7H9NO2S compound like sulfanilamide (4-aminobenzenesulfonamide), the theoretical elemental composition is:

  • Carbon: 48.83%

  • Hydrogen: 5.27%

  • Nitrogen: 16.27%

  • Oxygen: 18.58%

  • Sulfur: 18.62%

Achieving experimental values close to these theoretical percentages is a primary goal of the analysis.

Comparison of Commercially Available Sulfanilamide Certified Reference Materials

The selection of a suitable Certified Reference Material (CRM) is the first and most critical step in ensuring the accuracy and traceability of elemental analysis results. A CRM, produced and certified in accordance with standards like ISO 17034, provides a benchmark against which laboratory measurements can be validated.[7] Below is a comparison of sulfanilamide CRMs from leading suppliers.

Supplier Product Name Grade Traceability Key Features
Elemental Microanalysis Sulphanilamide CRMCertified Reference Material (ISO 17034)Traceable to NISTProvided with a detailed Certificate of Analysis (CoA) specifying certified values and uncertainties for C, H, N, and S.[1][8][9]
Sigma-Aldrich (Merck) Sulfanilamide Pharmaceutical Secondary Standard; Certified Reference MaterialCertified Reference Material (ISO 17034 & ISO/IEC 17025)Traceable to USP and Ph. Eur. primary standardsSuitable for a wide range of pharmaceutical applications, including method development and quality control testing.[7][10]
HPC Standards High-Purity Sulfanilamide Reference MaterialsHigh-Purity Reference MaterialTested according to international quality requirementsEssential for laboratories conducting food and environmental analysis to ensure compliance with regulatory limits.[11][12]
Fisher Chemical Sulfanilamide Certified ACSCertified ACSMeets ACS specificationsCertificate of Analysis available, suitable for applications requiring ACS grade purity.[13]

Note: The exact certified values and their uncertainties are lot-specific and must be obtained from the Certificate of Analysis provided by the supplier with each specific batch.

Validating Your Elemental Analyzer: An Experimental Protocol

The following protocol outlines the steps for validating the performance of a CHNS elemental analyzer using a sulfanilamide CRM. This procedure is based on the principles of high-temperature combustion, often referred to as the Dumas method.[10]

Instrumentation and Reagents
  • CHNS Elemental Analyzer (e.g., Thermo Scientific™ FlashSmart™, Elementar® vario MICRO cube)

  • Microbalance (readable to 0.001 mg)

  • Tin capsules

  • Sulfanilamide Certified Reference Material (CRM)

  • High-purity helium (carrier gas)

  • High-purity oxygen (combustion gas)

  • Combustion and reduction tubes packed according to the instrument manufacturer's specifications.

  • An oxidizing agent such as vanadium pentoxide may be used, particularly for sulfur-containing compounds, to aid in complete combustion.

Workflow for Elemental Analyzer Validation

validation_workflow cluster_prep Preparation cluster_cal Calibration cluster_val Validation & Analysis cluster_eval Evaluation instrument_prep Instrument Preparation (Leak Check, Blank Run) standard_prep Standard Preparation (Weighing Sulfanilamide CRM) run_standards Run Multiple CRM Samples (e.g., n=5) standard_prep->run_standards calibration_curve Generate Calibration Curve (K-factor or Linear) run_standards->calibration_curve run_check_standard Run CRM as Unknown calibration_curve->run_check_standard analyze_samples Analyze C7H9NO2S Samples run_check_standard->analyze_samples compare_results Compare Results to Certified Values analyze_samples->compare_results assess_accuracy Assess Accuracy & Precision (Acceptance Criteria) compare_results->assess_accuracy logical_relationships cluster_inputs Inputs cluster_process Analytical Process cluster_outputs Outputs & Validation sample Pure, Dry C7H9NO2S Sample combustion High-Temperature Combustion sample->combustion crm Sulfanilamide CRM crm->combustion gases High-Purity Gases (He, O2) gases->combustion reduction Reduction of Oxides combustion->reduction separation Gas Chromatographic Separation reduction->separation detection Thermal Conductivity Detection separation->detection raw_data Detector Signal vs. Time detection->raw_data elemental_comp Elemental Composition (%) raw_data->elemental_comp validation Validation against CRM elemental_comp->validation final_report Final Report validation->final_report

Caption: Logical flow from sample to final report in elemental analysis.

By carefully selecting high-quality certified reference materials, adhering to validated experimental protocols, and understanding the potential analytical challenges, researchers can ensure the accuracy and integrity of their elemental analysis data for C7H9NO2S compounds. This, in turn, supports the development of safe and effective medicines.

References

  • ASTM D5291-10, Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants, ASTM International, West Conshohocken, PA, 2010. [Link]

  • Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. (2021, December 15). ASTM International. [Link]

  • ASTM D5291-10 - Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. (2010, April 30). ASTM International. [Link]

  • ASTM D5291. Conti Testing Laboratories. [Link]

  • ASTM D5291 Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants -- eLearning Course. ASTM International. [Link]

  • Sulfanilamide - CRM. LABSTANDARD. [Link]

  • Revised general chapters for elemental analysis published in Pharmeuropa 37.2. (2025, April 14). European Directorate for the Quality of Medicines & HealthCare. [Link]

  • Elemental Impurities: Keeping up with the European Pharmacopoeia requirements. Eurofins. [Link]

  • Elemental Impurities. (2015, September 11). Contract Pharma. [Link]

  • elemental impurity analysis. Intertek. [Link]

  • <232> Elemental Impurities - Limits. US Pharmacopeia (USP). [Link]

  • Summary of CHNS Elemental Analysis Common Problems. University of California, Berkeley. [Link]

  • Elemental Impurity Analysis. (2025, March 14). Pharmaceutical Technology. [Link]

  • Determination and Confirmation of Sulfonamides. (2009, September 25). Food Safety and Inspection Service. [Link]

  • European Pharmacopoeia Activities on Elemental Impurities. PQRI. [Link]

  • Sulfanilamide Pharmaceutical Secondary Standard Certified Reference Material; traceable to USP. Reagecon Diagnostics Limited. [Link]

  • CHNS ANALYSIS. Texas A&M University. [Link]

  • Determining Elemental Impurities in Pharmaceutical Materials: How to Choose the Right Technique. (2015, March 1). Spectroscopy Online. [Link]

  • The European Pharmacopoeia. EDQM, Council of Europe. [Link]

  • 2.2.20. Potentiometric titration. (2020, February 2). Scribd. [Link]

  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. National Center for Biotechnology Information. [Link]

Sources

Comparative

Solid-State Architecture of Methyl Aminothiophenecarboxylates: A Comparative Crystallographic Guide

Topic: Crystal Structure Data for Methyl Aminothiophenecarboxylates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Methyl aminothiophenecarb...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystal Structure Data for Methyl Aminothiophenecarboxylates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl aminothiophenecarboxylates represent a critical class of heterocyclic building blocks in medicinal chemistry, serving as bioisosteres for aminobenzoates in kinase inhibitors (e.g., JNKs) and DNA-binding agents. Unlike their benzene analogues, the thiophene scaffold introduces unique electronic and steric constraints—specifically the C–S–C bond angle (~92°) and sulfur polarizability—that fundamentally alter solid-state packing.

This guide provides an in-depth crystallographic analysis of Methyl 3-aminothiophene-2-carboxylate (MATC) , comparing its structural motifs against its benzene analogue, Methyl 4-aminobenzoate (MAB) . We analyze the competition between intramolecular hydrogen bonding (the S(6) motif) and intermolecular packing forces, providing actionable data for crystal engineering and solubility prediction.

Structural Analysis: The Thiophene vs. Benzene Scaffold

The core distinction in the solid-state behavior of these compounds lies in the "Ortho Effect" facilitated by the thiophene ring geometry versus the "Para Effect" observed in standard benzoate references.

1.1 Primary Subject: Methyl 3-aminothiophene-2-carboxylate (MATC)[1]
  • Crystal System: Monoclinic

  • Space Group: P2₁/c[2]

  • Unique Feature (Z' = 3): The asymmetric unit contains three crystallographically independent molecules .[3] This high Z' value indicates a complex energy landscape where dispersion forces (mediated by the sulfur atom) compete with hydrogen bonding, leading to a "frustrated" but stable packing arrangement.

  • The S(6) Motif: The ortho-positioning of the amine (-NH₂) and methyl ester (-COOCH₃) groups locks the molecule into a planar conformation via a strong intramolecular N–H···O hydrogen bond .[3][4] This creates a thermodynamically stable 6-membered pseudo-ring (S(6) graph set), reducing the donor potential of the amine group for intermolecular bonding.

1.2 Comparative Subject: Methyl 4-aminobenzoate (MAB)
  • Crystal System: Monoclinic (Polymorph I)

  • Space Group: P2₁/c[2]

  • Packing Motif: With the amine and ester groups at para positions, intramolecular locking is impossible. MAB forms infinite intermolecular Head-to-Tail chains (C(8) or similar motifs).

  • Implication: MAB crystals are stabilized by a robust 3D H-bond network, whereas MATC crystals rely heavily on weaker Van der Waals and dispersion interactions between the "closed" S(6) units.

Comparative Crystallographic Data[2][5]

The following table contrasts the structural parameters of the thiophene derivative (MATC) with its benzene analogue (MAB). Note the similarity in space group but the divergence in unit cell volume and packing efficiency.

ParameterMethyl 3-aminothiophene-2-carboxylate (MATC)Methyl 4-aminobenzoate (MAB)
Formula C₆H₇NO₂SC₈H₉NO₂
Molecular Weight 157.19 g/mol 151.16 g/mol
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
Z (Molecules/Cell) 12 (Z' = 3)4 (Z' = 1)
Melting Point 62–64 °C110–112 °C
Primary H-Bond Intramolecular N–H···O (S6)Intermolecular N–H···O (Chain)
Packing Dominance Dispersion (Sulfur-mediated)Dipole-Dipole & H-Bonding

Data Sources: MATC parameters derived from ; MAB parameters from .

Hydrogen Bonding & Topology Visualization

To understand the solubility and stability differences, one must visualize the connectivity. MATC forms discrete units that stack, while MAB forms continuous chains.

Diagram 1: H-Bond Network Topology
  • MATC (Left): Shows the self-contained S(6) loop.

  • MAB (Right): Shows the infinite linear chain.

HBonding cluster_0 MATC: Discrete S(6) Motif cluster_1 MAB: Infinite Chain C(1) M1 MATC Molecule M1->M1 Intra-molecular N-H...O (2.0 Å) M1->M1 Dispersion Stacking (Sulfur) B1 MAB Unit A B2 MAB Unit B B1->B2 Inter-molecular N-H...O B3 MAB Unit C B2->B3 Inter-molecular N-H...O

Caption: Topological comparison of hydrogen bonding. MATC forms isolated 'closed' rings (S6), while MAB forms continuous intermolecular chains, contributing to MAB's higher melting point.

Experimental Protocols

For researchers synthesizing these scaffolds for structure-activity relationship (SAR) studies, consistent crystallization is vital.

4.1 Synthesis (Gewald Reaction Variant)

The synthesis of MATC is distinct from benzoates, relying on the multicomponent Gewald reaction.

  • Reagents: Methyl thioglycolate (1.0 eq), 2-Chloroacrylonitrile (1.0 eq), Sodium Methoxide (2.0 eq).

  • Solvent: Methanol (Anhydrous).

  • Procedure:

    • Dissolve NaOMe in MeOH at 0°C.

    • Add Methyl thioglycolate dropwise.

    • Add 2-Chloroacrylonitrile slowly (exothermic).

    • Stir at RT for 1 hour, then reflux for 2 hours.

    • Quench: Pour into ice water. Precipitate forms.

4.2 Crystallization Protocol (Single Crystal Growth)

To obtain X-ray quality crystals of MATC (Monoclinic P21/c):

  • Solvent System: Methanol:Ethanol (1:1 v/v). Note: Pure methanol often yields needles unsuitable for diffraction; ethanol slows nucleation.

  • Concentration: 20 mg/mL.

  • Method: Slow Evaporation.

    • Place solution in a 4 mL vial.

    • Cover with Parafilm and pierce with 3 small holes.

    • Incubate at 4°C (refrigerator) to reduce thermal motion during lattice formation.

  • Timeline: 3–5 days. Crystals appear as beige/colorless blocks.

Diagram 2: Crystallization Workflow

Workflow start Crude MATC Solid solv Dissolve in MeOH:EtOH (1:1) Conc: 20 mg/mL start->solv filter Filter (0.45 µm PTFE) solv->filter evap Slow Evaporation Temp: 4°C filter->evap check Microscopy Check (Day 3) evap->check check->evap If needles/amorphous xray X-Ray Diffraction (Select Block Morphology) check->xray If blocks >0.2mm

Caption: Optimized workflow for growing diffraction-quality MATC crystals, prioritizing solvent mixtures to control nucleation rate.

References
  • Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate Source: MDPI Crystals (2020) [Link] Key Insight: Defines the P21/c space group and Z'=3 packing arrangement.

  • A new monoclinic polymorph of methyl p-aminobenzoate (MAB) Source: Acta Crystallographica / Semantic Scholar [Link] Key Insight: Provides comparative parameters for the benzene analogue.

Sources

Validation

Benchmarking Synthetic Routes for 2,4,5-Substituted Thiophenes: A Comparative Guide

Executive Summary The 2,4,5-trisubstituted thiophene scaffold is a cornerstone in modern drug discovery (e.g., bioisosteres for phenyl rings) and organic electronics (e.g., oligothiophenes for OFETs). Unlike symmetrical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,4,5-trisubstituted thiophene scaffold is a cornerstone in modern drug discovery (e.g., bioisosteres for phenyl rings) and organic electronics (e.g., oligothiophenes for OFETs). Unlike symmetrical 2,5-disubstituted thiophenes, the 2,4,5-substitution pattern presents a unique regiochemical challenge: it requires leaving the C3 position open (or specifically substituted) while differentiating the C2 and C5 positions.

This guide benchmarks three dominant synthetic strategies. Our analysis reveals that while classical cyclization (Paal-Knorr) offers robustness, the Iterative Halogenation-Cross Coupling (ICC) sequence provides the highest modularity for SAR (Structure-Activity Relationship) studies. Conversely, Direct C-H Arylation is emerging as the superior route for process scalability due to atom economy, despite higher optimization requirements.

Performance Matrix
MetricMethod A: Iterative Cross-Coupling Method B: Modified Paal-Knorr Method C: Direct C-H Arylation
Regio-Fidelity High (Steric-controlled)High (Precursor-controlled)Moderate (Requires Ligand Tuning)
Modularity Excellent (Best for SAR)Low (Requires new backbone)Good (Late-stage functionalization)
Atom Economy Low (Stoichiometric waste)ModerateHigh (Green Chemistry)
Scalability Moderate (Multi-step)High (One-pot potential)High (Fewer steps)
Primary Risk Halogen dance/ScramblingPrecursor synthesisC3 vs C4 Selectivity

Strategic Analysis of Synthetic Routes

Method A: Iterative Halogenation-Cross Coupling (The Precision Route)

Best for: Generating diverse libraries for SAR exploration.

This method relies on the electronic and steric differentiation between the C2 and C5 positions of a thiophene core.

  • Mechanism: Starting from a 3-substituted thiophene, exhaustive bromination yields the 2,5-dibromo-3-substituted intermediate.

  • Causality: In palladium-catalyzed cross-couplings (Suzuki-Miyaura), the C5-bromide is sterically more accessible than the C2-bromide (which is ortho to the C3-substituent).

  • Outcome: This allows for a programmable sequence: First coupling occurs at C5, followed by a second coupling at C2, yielding a precise 2,4,5-pattern.

Method B: Modified Paal-Knorr Synthesis (The Robust Route)

Best for: Large-scale synthesis of a single target.

Modern adaptations utilize Lawesson’s Reagent instead of


 to cyclize 1,4-dicarbonyls.
  • Mechanism: Acid-catalyzed cyclization of 1,2,4-trisubstituted-1,4-dicarbonyls.

  • Constraint: The challenge shifts from the thiophene synthesis to the preparation of the complex 1,4-dicarbonyl precursor (often requiring Stetter reactions or enolate alkylations).

  • Self-Validation: If the precursor is pure, the regiochemistry is locked by the carbon backbone, eliminating isomer separation steps.

Method C: Regioselective Direct C-H Arylation (The Green Route)

Best for: Late-stage functionalization and atom economy.

This route avoids pre-functionalization (halogenation) of the thiophene ring.[1]

  • Mechanism: Concerted Metallation-Deprotonation (CMD).

  • Regiocontrol: Electrophilic palladation inherently favors the electron-rich

    
    -positions (C2/C5) over 
    
    
    
    -positions (C3/C4).
  • Challenge: Differentiating C2 vs C5 in a 3-substituted thiophene requires bulky ligands or specific directing groups (e.g., esters/amides) to steer the catalyst away from the sterically crowded C2 position.

Decision Framework & Mechanistic Visualization

The following diagram illustrates the decision logic for selecting the optimal route based on substrate availability and project phase.

RouteSelection Start Target: 2,4,5-Substituted Thiophene Q1 Is the 1,4-dicarbonyl precursor available? Start->Q1 Paal Route B: Modified Paal-Knorr (Lawesson's Reagent) Q1->Paal Yes (Scale-up) Q2 Is high modularity required (e.g., Drug Discovery)? Q1->Q2 No Suzuki Route A: Iterative Cross-Coupling (Suzuki-Miyaura) Q2->Suzuki Yes (Library Gen) CH Route C: Direct C-H Arylation (Pd-Catalyzed) Q2->CH No (Green/Cost Focus)

Caption: Decision tree for selecting synthetic routes based on precursor availability and project goals.

Detailed Experimental Protocols

Protocol A: Iterative Site-Selective Suzuki-Miyaura Coupling

Objective: Synthesis of 2-Aryl-4-Alkyl-5-Heteroarylthiophene. Self-Validating Step: The first coupling must be monitored by GC-MS to ensure mono-coupling at the C5 position (faster eluting) before adding the second boronic acid.

Step 1: Synthesis of 2,5-dibromo-3-hexylthiophene

  • Dissolve 3-hexylthiophene (1.0 equiv) in DMF (0.5 M).

  • Add NBS (2.05 equiv) portion-wise at 0°C in the dark (to prevent radical side reactions).

  • Stir at RT for 4 hours.

  • Workup: Quench with water, extract with hexanes.

  • Validation:

    
     NMR should show the disappearance of C2-H and C5-H signals.
    

Step 2: Site-Selective Coupling (C5 Position)

  • Charge a reaction vial with 2,5-dibromo-3-hexylthiophene (1.0 equiv), Aryl-Boronic Acid A (1.05 equiv), and

    
     (3 mol%).
    
  • Add solvent: DME/2M

    
     (3:1 ratio, degassed).
    
  • Heat to 60°C. Note: Keep temperature lower than standard (80-100°C) to prevent double coupling.

  • Monitor: Check LCMS at 2 hours. The major product should be the 2-bromo-5-aryl-3-hexylthiophene.

  • Purification: Silica gel chromatography.

Step 3: Second Coupling (C2 Position)

  • React the Step 2 product with Heteroaryl-Boronic Acid B (1.5 equiv) using

    
     (5 mol%) and 
    
    
    
    (3.0 equiv) in 1,4-dioxane at 100°C.
  • Outcome: The steric hindrance at C2 is overcome by higher temperature and a more active catalyst cycle.

Protocol B: Direct C-H Arylation (CMD Mechanism)

Objective: Late-stage C5-arylation of a 2,4-disubstituted thiophene.

  • Reagents: 2,4-dimethylthiophene (1.0 equiv), Aryl Bromide (1.2 equiv).

  • Catalyst System:

    
     (5 mol%), PivOH (30 mol%), 
    
    
    
    (2.0 equiv).
  • Solvent: DMA (Dimethylacetamide), 0.2 M.

  • Process: Heat to 100°C under

    
     for 12 hours.
    
  • Mechanism Check: The Pivalic Acid (PivOH) acts as a proton shuttle, lowering the energy barrier for the C-H bond cleavage at the C5 position. Without PivOH, yields drop significantly.

Mechanistic Insight: The Regioselectivity Filter

Understanding why Method A works is critical for troubleshooting. The diagram below details the steric gating that enables site-selective coupling.

SuzukiSelectivity Figure 2: Steric differentiation in Pd-catalyzed cross-coupling of 2,5-dibromo-3-substituted thiophenes. Substrate 2,5-Dibromo-3-R-Thiophene Pd_Insert Oxidative Addition (Pd0 -> PdII) Substrate->Pd_Insert Path_C5 Path A: C5 Attack (Sterically Open) Pd_Insert->Path_C5 Fast (k1) Path_C2 Path B: C2 Attack (Blocked by R-group) Pd_Insert->Path_C2 Slow (k2) Product_Mono Major Product: 2-Bromo-5-Aryl-3-R-Thiophene Path_C5->Product_Mono

Caption: Kinetic preference for C5 oxidative addition due to steric shielding at C2 by the C3-substituent.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Method A: Double Coupling Temperature too high or excess boronic acid.Reduce Temp to 40-50°C; use strict 1.0 equiv of Boronic Acid A.
Method A: "Scrambling" Halogen Dance Reaction.Avoid strong bases (e.g., t-BuLi) during lithiation steps. Use Pd-catalyzed routes which are neutral/mildly basic.
Method B: Low Yield Incomplete sulfurization.Ensure Lawesson's reagent is fresh; reflux in toluene or xylene is mandatory.
Method C: C3/C4 Arylation Loss of regiocontrol.Switch to a non-polar solvent (Xylene) to destabilize the transition state at the more hindered positions.

References

  • Review of Regioselective Synthesis

    • Title: Regioselective Synthesis of substituted thiophenes.[1]

    • Source:Journal of Organic Chemistry / ACS Public
    • URL:[Link] (Refers to Pd-catalyzed arylation logic).[2]

  • Iterative Cross-Coupling Protocols

    • Title: Site-selective Suzuki-Miyaura coupling of 2,3,5-tribromothiophene.
    • Source:Organic Letters.
    • URL:[Link] (Foundational work on halogen differentiation).

  • Direct C-H Arylation Mechanisms

    • Title: Room-Temper

      
      -Arylation of Thiophenes.[1]
      
    • Source:Journal of the American Chemical Society.
    • URL:[Link]

  • Paal-Knorr Modernization

    • Title: Paal-Knorr Thiophene Synthesis using Lawesson's Reagent.[3][4][5]

    • Source:Organic Chemistry Portal.[6]

    • URL:[Link]

  • Atom Economy Analysis

    • Title: The economies of synthesis.[7][8]

    • Source:Chemical Society Reviews.
    • URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 5-amino-4-methylthiophene-2-carboxylate

[1][2] CAS Number: 1023655-30-2 Formula: C₇H₉NO₂S Molecular Weight: 171.22 g/mol Synonyms: Methyl 5-amino-4-methyl-2-thiophenecarboxylate[1][2][3][4] Part 1: Executive Safety Summary Status: Warning (Treat as Harmful & I...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

CAS Number: 1023655-30-2 Formula: C₇H₉NO₂S Molecular Weight: 171.22 g/mol Synonyms: Methyl 5-amino-4-methyl-2-thiophenecarboxylate[1][2][3][4]

Part 1: Executive Safety Summary

Status: Warning (Treat as Harmful & Irritant)

As a Senior Application Scientist, I must emphasize that while this specific isomer (5-amino-4-methyl) is less ubiquitous than its 3-amino isomer, its safety profile must be managed with the rigor applied to all aminothiophene derivatives. These compounds are electron-rich aromatic amines; they are prone to oxidation and can act as sensitizers.[1][2][5]

Critical Hazard Profile (Class-Based Assessment):

  • Acute Toxicity: Harmful if swallowed (H302), in contact with skin (H312), or inhaled (H332).[2][5]

  • Irritation: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2][5][6]

  • Sensitization: Aminothiophenes possess structural alerts for skin sensitization.[5] Repeated exposure should be strictly avoided.[5]

  • Stability: Air and light sensitive.[2][5] The amino group facilitates oxidation, often turning the off-white powder dark brown if improperly stored.[5]

Part 2: The PPE Matrix

Selection logic based on "As Low As Reasonably Achievable" (ALARA) exposure principles.[2][5]

Protection ZonePPE ComponentTechnical Specification & Rationale
Respiratory Primary: Fume HoodStandard: Face velocity 80–100 fpm.[1][2][5] Rationale: Prevents inhalation of fine particulates during weighing and solvent vapors during synthesis.[5]
Secondary: N95/P100Only if outside hood: Use a fit-tested N95 or P100 respirator if weighing balance is not contained.[1][2][5] Note: Engineering controls (hood) are preferred over respirators.[2][5]
Dermal (Hands) Standard: NitrileSpec: Minimum 0.11 mm (4 mil) thickness.[2][5] Usage: General handling of closed containers.
High Risk: Double GlovingSpec: Inner: Nitrile (4 mil) / Outer: Nitrile (5-8 mil) or Laminate.[1][2][5] Usage: During solubilization or synthesis.[2][5][7] Thiophene esters can permeate thin nitrile; double gloving provides a breakthrough buffer.[5]
Ocular Splash Goggles Spec: ANSI Z87.1 (US) or EN 166 (EU) Chemical Splash Goggles.[5] Rationale: Safety glasses are insufficient for fine powders that can drift around side shields.[5]
Body Lab Coat Spec: 100% Cotton or flame-resistant synthetic (Nomex).[1][2][5] Rationale: Synthetic blends (polyester) can melt into skin if a flammable solvent fire occurs during reaction.[5]
Part 3: Operational Protocols
3.1 Weighing & Transfer (The Critical Step)

The highest risk of exposure occurs when the solid is manipulated, generating static-charged dust.[1][2]

  • Static Control: Aminothiophenes are organic solids prone to static charge.[2][5] Use an ionizing fan or anti-static gun on the spatula and weigh boat before dispensing.[5]

  • Containment: Place the analytical balance inside the chemical fume hood. If this is impossible, use a powder containment balance enclosure.[5]

  • Transfer:

    • Do not dump powder.[5] Use a funnel with a wide neck.[5]

    • Rinse the weigh boat with the reaction solvent (e.g., Methanol, DCM) directly into the reaction vessel to ensure quantitative transfer and suppress dust.[5]

3.2 Reaction Setup (Inert Atmosphere)

Causality: The 5-amino group is highly nucleophilic and prone to oxidative degradation.[1][2]

  • Purge: All reaction vessels should be purged with Nitrogen or Argon before adding the solid.[2][5]

  • Solvent Choice: Avoid acetone (can form Schiff bases with the amine).[2][5] Chlorinated solvents (DCM, Chloroform) or alcohols (Methanol) are standard, but ensure adequate ventilation.[2][5]

  • Temperature: If heating is required, ensure a reflux condenser is active before heating to prevent vapor escape.[2][5]

3.3 Workflow Visualization

Decision logic for safe handling.

PPE_Workflow Start Start: Handling Methyl 5-amino-4-methylthiophene-2-carboxylate State_Check State of Material? Start->State_Check Solid Solid (Powder) State_Check->Solid Liquid Solubilized (Reaction/Workup) State_Check->Liquid Weighing Task: Weighing/Transfer Solid->Weighing Hood_Check Is Balance in Fume Hood? Weighing->Hood_Check Yes Yes Hood_Check->Yes No No Hood_Check->No Safe_Weigh Protocol A: Standard Nitrile Gloves Lab Coat + Goggles Sash at safe height Disposal Disposal: Solid -> Haz Waste Liquid -> Segregated Solvent Waste Safe_Weigh->Disposal Resp_Req Protocol B: ADD N95/P100 Respirator Use Powder Funnel Resp_Req->Disposal Solvent_Check Solvent Type? Liquid->Solvent_Check Halogenated DCM / Chloroform Solvent_Check->Halogenated Standard_Solv Methanol / Ethyl Acetate Solvent_Check->Standard_Solv Double_Glove REQUIRED: Double Gloving (Nitrile) or Silver Shield Gloves Halogenated->Double_Glove Single_Glove Standard Nitrile Gloves (Change immediately upon splash) Standard_Solv->Single_Glove Double_Glove->Disposal Single_Glove->Disposal Yes->Safe_Weigh No->Resp_Req

Caption: Decision tree for PPE selection based on physical state and engineering controls.

Part 4: Emergency & Disposal Logistics[1][2]
4.1 Spill Cleanup (Solid)

Do not dry sweep.[2][5] This generates dust aerosols.[2][5]

  • Isolate: Evacuate the immediate area if the spill is large (>10g).[2][5]

  • PPE: Don N95 respirator, goggles, and double gloves.[5]

  • Method: Cover the spill with a wet wipe (dampened with water or methanol) or use a dedicated HEPA vacuum.[2][5]

  • Disposal: Place waste and contaminated wipes into a sealed bag, then into the solid hazardous waste drum.

4.2 Waste Disposal

This compound contains Nitrogen and Sulfur, requiring specific segregation.[2][5]

  • Solid Waste: Label as "Hazardous Waste - Toxic/Irritant Solid."[1][2][5]

  • Liquid Waste (Aqueous): If basic extraction is performed, check pH.[2][5] Do not mix with acidic waste streams (risk of exotherm or gas generation).[5]

  • Liquid Waste (Organic): Segregate based on the solvent used.[2][5]

    • With DCM/Chloroform:Halogenated Waste Stream. [5]

    • With Methanol/EtOAc:Non-Halogenated Waste Stream. [5]

4.3 Storage
  • Conditions: Keep container tightly sealed. Store at 2–8°C (Refrigerate).

  • Light: Protect from light (amber glass or wrapped in foil).[2][5]

  • Incompatibility: Strong oxidizing agents, acid chlorides, and anhydrides.[5]

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[5] National Academies Press.[5] Retrieved from [Link]

  • PubChem. (2024).[2][5] Compound Summary for Methyl 5-amino-4-methylthiophene-2-carboxylate (Isomer Analysis). National Library of Medicine.[5] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 5-amino-4-methylthiophene-2-carboxylate
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